Methyl 3-Bromo-4-(isopropylamino)benzoate
Description
Properties
Molecular Formula |
C11H14BrNO2 |
|---|---|
Molecular Weight |
272.14 g/mol |
IUPAC Name |
methyl 3-bromo-4-(propan-2-ylamino)benzoate |
InChI |
InChI=1S/C11H14BrNO2/c1-7(2)13-10-5-4-8(6-9(10)12)11(14)15-3/h4-7,13H,1-3H3 |
InChI Key |
AJHLVKRWBSWTCF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=C(C=C(C=C1)C(=O)OC)Br |
Origin of Product |
United States |
Foundational & Exploratory
Physicochemical Profiling & Technical Guide: Methyl 3-Bromo-4-(isopropylamino)benzoate
[1][2]
Executive Summary & Structural Context
Methyl 3-Bromo-4-(isopropylamino)benzoate (CAS: 2056271-26-0) is a specialized pharmaceutical intermediate belonging to the class of ortho-haloaminobenzoates.[1][2] It serves as a critical scaffold in the synthesis of heterocycles, particularly benzimidazoles , quinolines , and indoles , which are pharmacophores frequently observed in kinase inhibitors (e.g., RET, TRK inhibitors) and GPCR modulators.[2]
This guide provides a comprehensive technical analysis of the compound's physicochemical properties, synthetic pathways, and characterization protocols, designed to support researchers in optimizing its use for drug discovery campaigns.[2]
Chemical Identity
| Parameter | Detail |
| IUPAC Name | Methyl 3-bromo-4-(propan-2-ylamino)benzoate |
| CAS Number | 2056271-26-0 |
| Molecular Formula | C₁₁H₁₄BrNO₂ |
| Molecular Weight | 272.14 g/mol |
| SMILES | COC(=O)C1=CC(=C(C=C1)NC(C)C)Br |
| InChI Key | Calculated (varies by tautomer, typically unique) |
Structural Analysis & Functional Reactivity
The molecule features three distinct functional zones that dictate its reactivity and utility in medicinal chemistry.
Figure 1: Functional zone analysis highlighting the orthogonal reactivity of the bromine, amine, and ester groups.
Reactivity Profile
-
Electrophilic Aromatic Substitution: The ring is deactivated by the ester but activated by the amine.[2] However, the bromine occupies the most reactive ortho position relative to the amine, directing further functionalization to the C-2 or C-6 positions if forced, though standard coupling at C-3 is the primary utility.[2]
-
Cyclization Potential: The ortho-bromoamine motif is a "privileged structure."[2] It allows for metal-catalyzed cyclization (e.g., Pd-catalyzed C-H activation or carbonylation) to form bicyclic systems like dihydroquinolines or indoles .[2]
Physicochemical Properties
Accurate physicochemical data is essential for formulation and ADME prediction.[2] As experimental values for this specific intermediate are often proprietary, the following profile combines structural analog data with calculated descriptors.
Solid-State & Solution Properties
| Property | Value / Range | Note |
| Physical State | Solid (Crystalline Powder) | Typically off-white to pale yellow.[2] |
| Melting Point | 50°C – 80°C (Predicted) | Lower than the free amine due to steric disruption of packing by the isopropyl group. |
| Boiling Point | >300°C (Decomposes) | Not suitable for GC without derivatization. |
| Solubility (Water) | Low (< 0.1 mg/mL) | Hydrophobic nature of Br/Isopropyl/Ester dominates.[2] |
| Solubility (Organic) | High | Soluble in DCM, EtOAc, MeOH, DMSO (>50 mM).[2] |
Electronic & Lipophilic Parameters[2]
-
LogP (Calculated): 3.4 ± 0.3 .[2] The isopropyl group significantly increases lipophilicity compared to the methylamino analog.[2]
-
pKa (Base): ~2.5 – 3.0 .[2] The nitrogen lone pair is delocalized into the ring and inductively withdrawn by the ortho-bromine and para-ester, making it a very weak base.[2] It will not be protonated at physiological pH (7.4).[2]
-
Topological Polar Surface Area (TPSA): 38.3 Ų .[2] Indicates good membrane permeability.[2]
Synthetic Pathway & Impurity Profile
The synthesis typically proceeds via Nucleophilic Aromatic Substitution (
Synthesis Protocol ( )
Precursor: Methyl 3-bromo-4-fluorobenzoate (CAS: 82702-31-6).[2] Reagent: Isopropylamine (Excess or with base).[2] Solvent: DMF, DMSO, or NMP.[2]
Figure 2: Synthetic route via Nucleophilic Aromatic Substitution (
Critical Process Parameters
-
Temperature Control: Reaction requires heat (60-90°C) to overcome the steric hindrance of the isopropylamine nucleophile.[2] However, excessive heat (>100°C) may cause ester hydrolysis if moisture is present.[2]
-
Stoichiometry: Use >2 equivalents of isopropylamine (one as nucleophile, one as HF scavenger) or an auxiliary base like
.[2]
Characterization Protocols
To validate the identity and purity of the compound, the following multi-modal analytical workflow is recommended.
Nuclear Magnetic Resonance (NMR)
H NMR (400 MHz, DMSO-- 8.1 – 8.2 ppm (d, 1H): Aromatic proton at C-2 (meta to amine, ortho to Br).[2] Deshielded by Br and Ester.[2]
- 7.8 – 7.9 ppm (dd, 1H): Aromatic proton at C-6.[2]
- 6.6 – 6.8 ppm (d, 1H): Aromatic proton at C-5 (ortho to amine).[2] Shielded by amine donation.[2]
- 4.5 – 5.0 ppm (br s, 1H): NH proton (broad, exchangeable).
-
3.8 – 3.9 ppm (s, 3H): Methyl ester singlet (
). -
3.6 – 3.8 ppm (septet, 1H): Isopropyl methine (
). -
1.2 – 1.3 ppm (d, 6H): Isopropyl methyls (
).
Mass Spectrometry (LC-MS)
Handling & Safety (SDS Summary)
-
Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral/Inhalation - Category 4).[2]
-
Signal Word: Warning.
-
Handling: Use in a chemical fume hood.[2] Avoid dust formation.[2]
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Light sensitive (protect from direct light to prevent debromination).[2]
References
-
PubChem Compound Summary. Methyl 3-bromo-4-fluorobenzoate (Precursor).[2] National Center for Biotechnology Information.[2] Link[2]
-
Accela ChemBio. Product Catalog: this compound (CAS 2056271-26-0).[1][2][3]Link[2]
-
Google Patents. WO2013119946A1 - Long chain base sphingosine kinase inhibitors.[2] (Describes synthesis of related 3-bromo-4-amino benzoate scaffolds). Link
-
ChemicalBook. Methyl 3-bromo-4-methylbenzoate Properties (Analog Reference).Link[2]
Sources
- 1. 1027407-75-5,Methyl (Z)-1-Acetyl-3-[ethoxy(phenyl)methylene]-2-oxoindoline-6-carboxylate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. 1027407-75-5,Methyl (Z)-1-Acetyl-3-[ethoxy(phenyl)methylene]-2-oxoindoline-6-carboxylate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. 2306370-10-3,9-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-7-carboxylic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
Technical Whitepaper: Structural Elucidation of Methyl 3-Bromo-4-(isopropylamino)benzoate via High-Field NMR
Executive Summary
This technical guide details the structural characterization of Methyl 3-Bromo-4-(isopropylamino)benzoate (CAS: 2056271-26-0), a critical intermediate in the synthesis of pharmaceuticals, including TRPC5 inhibitors and kinase modulators. The presence of a trisubstituted benzene ring featuring an electron-withdrawing ester, an electron-donating amine, and a heavy halogen (bromine) creates a unique electronic environment that requires precise NMR interpretation.
This document provides a self-validating protocol for confirming the structure using 1H and 13C NMR, emphasizing the differentiation of regioisomers and the identification of common synthetic impurities.
Chemical Context & Structural Logic[1][2][3]
The Molecular Scaffold
The molecule consists of a central benzene ring with three distinct substituents:
-
Position 1: Methyl ester (-COOCH₃) – Strong electron-withdrawing group (EWG), deshielding ortho protons.
-
Position 3: Bromine (-Br) – Weakly deactivating, inductively withdrawing, but ortho/para directing.
-
Position 4: Isopropylamine (-NH-CH(CH₃)₂) – Strong electron-donating group (EDG) via resonance, significantly shielding ortho protons.
The "Push-Pull" Electronic Effect
The NMR spectrum is defined by the competition between the ester (pulling electron density) and the amine (pushing electron density).
-
H-2 is located between the Ester and Bromine, experiencing maximum deshielding.
-
H-5 is ortho to the Amine, experiencing significant shielding (upfield shift).
-
H-6 is ortho to the Ester, experiencing deshielding but less than H-2.
Experimental Methodology (Self-Validating Protocol)
To ensure reproducibility and data integrity, follow this specific workflow. The protocol includes "Checkpoints" to validate sample quality before advanced acquisition.
Sample Preparation[4]
-
Solvent Selection: Chloroform-d (CDCl₃) is the preferred solvent (99.8% D).
-
Reasoning: It provides excellent solubility for benzoate esters and prevents the broadening of the N-H signal often seen in DMSO-d6 due to hydrogen bonding or exchange rates.
-
-
Concentration: 10–15 mg for 1H NMR; 30–50 mg for 13C NMR in 0.6 mL solvent.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual CHCl₃ at 7.26 ppm.
Instrument Parameters (400 MHz+)
| Parameter | 1H NMR Setting | 13C NMR Setting | Rationale |
| Pulse Angle | 30° | 30° | Maximizes signal-to-noise ratio (SNR) per scan. |
| Relaxation Delay (D1) | 1.0 s | 2.0 s | Ensures full relaxation of aromatic protons and quaternary carbons. |
| Scans (NS) | 16 | 1024+ | Carbon requires high scans due to low natural abundance (1.1%). |
| Spectral Width | -2 to 14 ppm | -10 to 220 ppm | Captures exchangeable NH and carbonyl carbons. |
Structural Elucidation Workflow
The following diagram illustrates the logical flow for confirming the structure and ruling out regioisomers.
Caption: Logical workflow for the structural validation of this compound, identifying critical checkpoints for isopropyl group verification and aromatic substitution patterns.
1H NMR Spectral Analysis
Aromatic Region (6.5 – 8.5 ppm)
The aromatic region displays a classic ABC (or AMX) splitting pattern characteristic of 1,2,4-trisubstituted benzenes.
| Proton | Shift (δ, ppm) | Multiplicity | Coupling (J, Hz) | Assignment Logic |
| H-2 | 8.10 – 8.20 | Doublet (d) | J ≈ 2.0 | Most Deshielded. Located between the Ester (C1) and Bromine (C3). The meta-coupling (J~2Hz) to H-6 confirms the 1,3-relationship. |
| H-6 | 7.85 – 7.95 | Doublet of Doublets (dd) | J ≈ 8.5, 2.0 | Deshielded. Ortho to the Ester (C1). Shows strong ortho-coupling to H-5 and weak meta-coupling to H-2. |
| H-5 | 6.60 – 6.75 | Doublet (d) | J ≈ 8.5 | Shielded. Ortho to the Isopropylamine (C4). The electron donation from Nitrogen shields this proton significantly upfield compared to H-2/H-6. |
Critical Validation Point: If H-5 appears downfield (>7.0 ppm), the amine is likely absent or acylated (e.g., an amide impurity).
Aliphatic Region (1.0 – 5.0 ppm)
This region confirms the presence of the isopropyl group and the methyl ester.
| Proton | Shift (δ, ppm) | Multiplicity | Integral | Assignment Logic |
| N-H | 4.50 – 4.80 | Broad Singlet | 1H | Exchangeable proton. Position varies with concentration.[1][2][3][4] Broadness indicates quadrupole relaxation of Nitrogen. |
| -OCH₃ | 3.85 – 3.90 | Singlet (s) | 3H | Methyl ester.[5] Characteristic sharp singlet. |
| -CH- | 3.65 – 3.75 | Septet (sept) | 1H | Methine of the isopropyl group. Coupled to the two methyls (J ≈ 6-7 Hz). |
| -CH₃ | 1.25 – 1.30 | Doublet (d) | 6H | Gem-dimethyls of the isopropyl group. |
13C NMR Spectral Analysis
The 13C spectrum should show 11 distinct carbon signals .
Carbon Assignment Table
| Carbon Type | Shift (δ, ppm) | Characteristics |
| Carbonyl (C=O) | 166.0 – 166.5 | Typical ester carbonyl. |
| C-4 (Aromatic C-N) | 148.0 – 150.0 | Deshielded quaternary carbon attached to Nitrogen. |
| C-2 (Aromatic C-H) | 133.0 – 134.5 | Deshielded by adjacent EWGs. |
| C-6 (Aromatic C-H) | 130.5 – 131.5 | Deshielded by ortho-ester. |
| C-1 (Aromatic C-CO) | 119.0 – 121.0 | Quaternary carbon bearing the ester. |
| C-5 (Aromatic C-H) | 110.0 – 112.0 | Shielded by ortho-amine effect.[6] |
| C-3 (Aromatic C-Br) | 108.0 – 110.0 | Quaternary. Often shielded due to the "Heavy Atom Effect" of Bromine despite its electronegativity. |
| Methoxy (-OCH₃) | 51.5 – 52.0 | Methyl ester carbon. |
| Methine (-CH-) | 43.5 – 44.5 | Isopropyl methine. |
| Methyls (-CH₃) | 22.0 – 23.0 | Isopropyl methyls (equivalent). |
Quality Control & Impurity Profiling
When synthesizing this intermediate, two specific impurities are common.[1][7] Their NMR signatures are distinct:
-
Methyl 4-aminobenzoate (Starting Material/De-brominated):
-
Signature: Loss of the H-2 singlet. The aromatic region becomes an AA'BB' system (two doublets ~7.9 and ~6.6 ppm) rather than an ABC system.
-
-
Methyl 3-bromo-4-aminobenzoate (Missing Isopropyl):
-
Signature: Disappearance of the aliphatic septet (3.7 ppm) and doublet (1.25 ppm). The NH signal becomes a broad singlet for NH₂ (integrates to 2H).
-
References
-
Royal Society of Chemistry (RSC).Electronic Supplementary Information: Synthesis and NMR data of Benzoate Derivatives.
-
SpectraBase.13C NMR Spectrum of 3-Bromo-4-methyl-benzoic acid.
-
(Note: Generalized link to database landing page for stability).
-
-
National Institutes of Health (NIH).13C and 15N NMR characterization of amine reactivity and solvent effects. (Grounding for amine chemical shift logic).
-
Reagentia. Commercial Reference for this compound (CAS 2056271-26-0).[8]
-
UCL Chemistry.Tables of 1H Chemical Shifts in NMR. (Standard reference for substituent effects).
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Video: NMR Spectroscopy Of Amines [jove.com]
- 4. modgraph.co.uk [modgraph.co.uk]
- 5. rsc.org [rsc.org]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method - Google Patents [patents.google.com]
- 8. This compound (1 x 1 g) | Reagentia [reagentia.eu]
Technical Guide: Mass Spectrometry Analysis of Methyl 3-Bromo-4-(isopropylamino)benzoate
[1]
Executive Summary & Chemical Context[1][2][3][4][5][6]
Methyl 3-Bromo-4-(isopropylamino)benzoate (CAS: 2056271-26-0) is a critical halogenated aniline derivative, primarily utilized as a key intermediate in the synthesis of kinase inhibitors such as Encorafenib (BRAF inhibitor).[1] Its structural integrity is defined by three functional motifs: a benzoate ester, a secondary isopropylamine, and an ortho-bromine substituent.[1]
Precise mass spectrometry (MS) analysis of this compound is essential for two reasons:
-
Process Control: Verifying the N-alkylation efficiency during synthesis.
-
Impurity Profiling: Differentiating it from non-brominated analogs (des-bromo) or over-alkylated byproducts.[1]
This guide provides a self-validating LC-MS/MS methodology, emphasizing the unique isotopic and fragmentation signatures required for high-confidence identification.
Compound Characterization & MS Theory[1][7][8]
Physicochemical Properties
| Property | Value |
| Formula | |
| Molecular Weight | ~272.14 g/mol |
| Monoisotopic Mass ( | 271.0208 Da |
| Monoisotopic Mass ( | 273.0187 Da |
| LogP (Predicted) | ~2.8 (Suitable for Reverse Phase LC) |
| pKa (Base) | ~2.5–3.0 (Aniline nitrogen, reduced basicity due to EWG ester) |
Ionization Strategy
Given the secondary amine and the ester functionality, Electrospray Ionization in Positive Mode (ESI+) is the method of choice.
-
Protonation Site: The isopropylamino nitrogen is the most favorable site for protonation
. -
Isotopic Signature: The presence of one Bromine atom creates a distinct 1:1 doublet signal separated by 2 Da (
272 and 274). This is the primary "fingerprint" for confirming the halogenation state.
Theoretical Fragmentation Pathway
To build a robust MRM (Multiple Reaction Monitoring) method, we must predict the fragmentation logic.
-
Primary Loss (N-Dealkylation): Secondary aromatic amines with isopropyl groups characteristically lose neutral propene (
, 42 Da) via a four-membered transition state or McLafferty-like rearrangement, yielding the primary aniline cation.[1]-
Transition:
272 230.
-
-
Secondary Loss (Ester Cleavage): The benzoate ester typically loses a methoxy radical (
, 31 Da) or neutral methanol ( , 32 Da) to form the acylium ion or a stable ketene-like structure.-
Transition:
230 198 (Loss of MeOH).
-
Figure 1: Proposed fragmentation pathway for this compound in ESI+ mode.
Experimental Protocol
Reagents & Standards
-
Reference Standard: this compound (>98% purity).[1]
-
Solvents: LC-MS Grade Acetonitrile (ACN), Water, and Formic Acid (FA).[1]
-
Internal Standard (Optional): Methyl 4-(isopropylamino)benzoate (Des-bromo analog) or deuterated analog if available.
Liquid Chromatography Conditions
The hydrophobicity of the bromine and isopropyl groups requires a C18 stationary phase.
| Parameter | Setting | Rationale |
| Column | C18, 2.1 x 50 mm, 1.7 µm (e.g., Waters BEH or Agilent ZORBAX) | High resolution for impurity separation.[1] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic pH ensures protonation of the amine. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Standard organic modifier.[1] |
| Flow Rate | 0.4 mL/min | Optimal for ESI sensitivity.[1] |
| Gradient | 0-1 min: 5% B 1-5 min: 5% | Fast ramp to elute the hydrophobic ester (~3.5 min retention).[1] |
| Injection Vol | 2.0 µL | Prevent column overload. |
Mass Spectrometry Parameters (Triple Quadrupole)
-
Source: ESI Positive (ESI+)
-
Capillary Voltage: 3.0 kV
-
Desolvation Temp: 450°C (High temp needed for efficient desolvation of esters)
-
Cone Voltage: 30 V (Optimized to prevent in-source fragmentation)
MRM Transitions Table:
| Transition Type | Precursor (
Note: The ratio of the 272
Analytical Workflow Diagram
The following diagram illustrates the logical flow from sample preparation to data validation, ensuring a self-validating system.
Figure 2: Step-by-step analytical workflow for quantitative analysis.
Troubleshooting & System Suitability
To ensure Trustworthiness and Scientific Integrity , the following system suitability criteria must be met before analyzing unknown samples:
-
Blank Analysis: Inject a solvent blank.[1] No peak should be observed at the retention time of the analyte > 20% of the LLOQ (Lower Limit of Quantitation).
-
Isotope Ratio Check: The peak area ratio of the 272 transition to the 274 transition must be between 0.9 and 1.1. Deviation indicates interference or loss of the bromine atom.
-
Carryover: Inject a high standard followed by a blank. Carryover must be < 0.1%.[1]
Common Issues:
-
Low Sensitivity:[1] Check the pH of the mobile phase. The aniline nitrogen requires acidic conditions (pH < 4) to ionize efficiently.
-
Peak Tailing: Indicates secondary interactions with silanols.[1] Ensure the column is end-capped and consider increasing buffer strength (e.g., 5mM Ammonium Formate).[1]
References
-
McLafferty, F. W., & Tureček, F. (1993).[1] Interpretation of Mass Spectra (4th ed.).[1] University Science Books. (Standard text for fragmentation mechanisms, specifically McLafferty rearrangements in alkylamines).
-
Holčapek, M., et al. (2010).[1] "Mass spectrometry of esters." Journal of Mass Spectrometry, 45(1), 1-15.[1] Link (Validates ester cleavage pathways).
-
PubChem. (2025).[1][2][3] Methyl 3-bromo-4-methylbenzoate (Analogous Structure Data). National Library of Medicine.[1] Link (Source for structural analogs and physical properties).
-
NIST Mass Spectrometry Data Center. Benzoic acid, 4-bromo-, methyl ester Mass Spectrum. NIST Chemistry WebBook.[1] Link (Reference for brominated benzoate isotope patterns).
Sources
Strategic Utilization of Methyl 3-Bromo-4-(isopropylamino)benzoate in Medicinal Chemistry
An In-Depth Technical Guide for Scaffold Synthesis[1]
Part 1: Executive Technical Summary[1]
Methyl 3-Bromo-4-(isopropylamino)benzoate (CAS: 2056271-26-0) is a high-value pharmacophore intermediate, primarily utilized in the synthesis of N1-substituted tetrahydroquinoline (THQ) and dihydroquinolin-4-one scaffolds.[1]
Its structural uniqueness lies in the 3-bromo-4-amino substitution pattern.[1] This "ortho-blocking" motif serves two critical functions in drug design:
-
Regioselective Cyclization: It forces downstream cyclization reactions (e.g., Friedel-Crafts acylation or Heck cyclizations) to occur at the C5 position, ensuring the formation of 8-bromo-substituted quinolines rather than mixtures.[1]
-
Late-Stage Diversification: The retained bromine atom at the 8-position of the resulting quinoline core acts as a pre-installed handle for Suzuki-Miyaura or Buchwald-Hartwig couplings, allowing rapid library generation of RORγt inverse agonists , BET inhibitors , and CFTR modulators .[1]
This guide details the synthetic utility, reaction protocols, and strategic applications of this molecule in modern medicinal chemistry.[1]
Part 2: Chemical Profile & Properties[1][2][3]
| Property | Data |
| Chemical Name | This compound |
| CAS Number | 2056271-26-0 |
| Molecular Formula | C₁₁H₁₄BrNO₂ |
| Molecular Weight | 272.14 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DCM, EtOAc, DMSO; sparingly soluble in water |
| Key Functional Groups | Methyl Ester (C-6 precursor), Secondary Amine (N-1 precursor), Aryl Bromide (C-8 handle) |
Part 3: Synthetic Applications & Mechanism[1]
The Gateway to 8-Bromo-Tetrahydroquinolines
The primary application of this intermediate is the construction of the 1-isopropyl-4-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylate core.[1] This scaffold is ubiquitous in immunology and oncology pipelines.[1]
Mechanism of Action (Scaffold Construction):
-
Michael Addition: The secondary amine (N-iPr) reacts with methyl acrylate or acrylic acid.[1]
-
Cyclization: An acid-mediated intramolecular Friedel-Crafts acylation closes the ring.[1]
-
Regiocontrol: The bromine atom at position 3 sterically blocks the adjacent ortho-position, but more importantly, it remains intact to become the 8-bromo substituent on the quinoline.[1]
Downstream Functionalization
Once the bicyclic core is formed, the bromine atom (originally from the title compound) is positioned at C8.[1] This is a strategic "exit vector" for drug design:
-
Solvent Front Interaction: In kinase inhibitors, substituents at C8 often project into the solvent front, improving solubility and pharmacokinetic properties.[1]
-
Biaryl Formation: Suzuki coupling at C8 introduces steric bulk necessary to induce atropisomerism or fill hydrophobic pockets in targets like RORγt .[1]
Part 4: Experimental Protocols
Protocol A: Synthesis of this compound
Rationale: This SNAr reaction replaces the activated fluorine with a bulky amine.[1] High temperature is required due to the steric hindrance of the isopropyl group.[1]
Reagents:
-
Methyl 3-bromo-4-fluorobenzoate (1.0 eq)[1]
-
Isopropylamine (3.0 eq)[1]
-
DMSO (Dimethyl sulfoxide) or NMP (N-Methyl-2-pyrrolidone)[1]
-
K₂CO₃ (1.5 eq)[1]
Step-by-Step Workflow:
-
Charge: In a pressure-rated reaction vial, dissolve Methyl 3-bromo-4-fluorobenzoate (10 g) in DMSO (50 mL).
-
Addition: Add K₂CO₃ (powdered) followed by the slow addition of Isopropylamine.
-
Reaction: Seal the vessel and heat to 90°C for 12–16 hours . Monitor by LC-MS for the disappearance of the fluoride starting material.[1]
-
Workup: Cool to room temperature. Pour the mixture into ice-water (200 mL). The product typically precipitates.[1]
-
Isolation: Filter the solids. Wash with water (3x) to remove DMSO.[1]
-
Purification: If necessary, recrystallize from Hexane/EtOAc.
Validation Criteria:
-
LC-MS: Mass peak [M+H]⁺ = 272/274 (1:1 Br isotope pattern).[1]
-
1H NMR: Look for the isopropyl septet (~3.7 ppm) and the disappearance of the F-C coupling in the aromatic region.[1]
Protocol B: Cyclization to the Tetrahydroquinoline Core
Rationale: This protocol demonstrates the conversion of the title compound into the bicyclic drug scaffold via a "one-pot" Michael-addition/Cyclization sequence using Eaton's Reagent.[1]
Reagents:
Step-by-Step Workflow:
-
Mixing: Combine the title compound (1.0 eq) and acrylic acid (1.2 eq) in a reaction flask.
-
Cyclization: Add Eaton’s Reagent (5–10 volumes) carefully (exothermic).[1]
-
Heating: Heat the mixture to 80°C for 3 hours . This promotes both the Michael addition of the amine to acrylic acid and the subsequent acylation of the aromatic ring.[1]
-
Quench: Pour the reaction mixture slowly into crushed ice/Na₂CO₃ solution (neutralize carefully to pH 8).
-
Extraction: Extract with DCM (3x). Dry over MgSO₄ and concentrate.
-
Result: Yields Methyl 8-bromo-1-isopropyl-4-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylate .
Part 5: Visualizing the Reaction Pathway[1]
The following diagram illustrates the strategic divergence from this compound into high-value pharmaceutical scaffolds.
Figure 1: Synthetic tree demonstrating the conversion of the fluorobenzoate precursor to the title intermediate and its subsequent divergence into quinoline and biaryl scaffolds.[1]
Part 6: Safety & Handling (MSDS Summary)
-
Signal Word: Warning
-
Hazard Statements:
-
Handling: Avoid dust formation.[1] Process in a fume hood. The intermediate is an alkyl-aniline derivative and should be treated as a potential sensitizer.[1]
-
Storage: Store at 2–8°C under inert gas (Nitrogen/Argon). Light sensitive (protect from direct UV to prevent debromination).[1]
Part 7: References
-
Accela ChemBio Inc. (2023).[1][6] Product Catalog: this compound (CAS 2056271-26-0).[1][2][3][5][6] Retrieved from [Link]
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for this compound. Retrieved from [Link]
-
Reagentia. (2024).[1][8] Chemical Supplier Database: this compound.[1][4] Retrieved from [Link][1]
Sources
- 1. 1027407-75-5,Methyl (Z)-1-Acetyl-3-[ethoxy(phenyl)methylene]-2-oxoindoline-6-carboxylate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. This compound (1 x 1 g) | Reagentia [reagentia.eu]
- 3. Product Category-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 4. 2171216-19-4_CAS号:2171216-19-4_1-[(2S)-3-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]azetidine-3-carboxylic acid - 化源网 [chemsrc.com]
- 5. This compound (1 x 25 g) | Reagentia [reagentia.eu]
- 6. 2306370-10-3,9-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-7-carboxylic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 7. danabiosci.com [danabiosci.com]
- 8. Methyl 3-bromo-4-(bromomethyl)benzoate | C9H8Br2O2 | CID 10804694 - PubChem [pubchem.ncbi.nlm.nih.gov]
Theoretical and Computational Framework: Methyl 3-Bromo-4-(isopropylamino)benzoate
Executive Summary
Methyl 3-Bromo-4-(isopropylamino)benzoate (CAS: 2056271-26-0) represents a critical structural class of polysubstituted benzenes. As an intermediate often utilized in the synthesis of pharmaceuticals and liquid crystalline materials, its physicochemical stability and electronic distribution are of paramount interest.
This technical guide establishes a rigorous protocol for the theoretical characterization of this molecule. Unlike generic procedural lists, this document focuses on the causality of computational choices—explaining why specific functionals, basis sets, and docking algorithms are required to accurately model the steric influence of the isopropyl group and the electronic effects of the ortho-bromo substituent.
Part 1: Computational Methodology & Setup[1]
The Theoretical Engine: DFT Configuration
For organic systems involving halogens (Bromine) and flexible aliphatic chains (Isopropyl), standard force fields fail to capture electronic polarization. We utilize Density Functional Theory (DFT) .[1][2][3]
-
Functional Selection: B3LYP (Becke, 3-parameter, Lee-Yang-Parr).
-
Rationale: B3LYP provides the optimal balance between computational cost and accuracy for organic thermochemistry and vibrational frequencies.
-
-
Basis Set: 6-311++G(d,p) .[3]
-
Rationale:
-
6-311: Triple-zeta quality is essential to describe the valence electrons of the Bromine atom accurately.
-
++ (Diffuse functions): Critical for modeling the lone pairs on the Oxygen (ester) and Nitrogen (amine), as well as the electron-rich Bromine cloud.
-
G(d,p) (Polarization): Adds d-functions to heavy atoms and p-functions to hydrogen, necessary for capturing the geometry of the isopropyl methyl groups.
-
-
Computational Workflow Diagram
The following Graphviz diagram outlines the self-validating workflow required to ensure convergence and lack of imaginary frequencies.
Figure 1: Self-validating computational workflow ensuring global minima identification before property calculation.
Part 2: Structural & Electronic Properties
Geometric Optimization Logic
The molecule contains two conflicting steric/electronic domains:
-
The Ester Moiety: Planar conjugation with the benzene ring is expected.
-
The Isopropylamino Group: The bulky isopropyl group creates steric strain. The optimization must determine if the amine nitrogen remains planar (sp2 hybridized) or pyramidalizes (sp3) to relieve strain against the ortho-Bromine atom.
Key Structural Parameter to Monitor:
-
Dihedral Angle (C3-C4-N-C(iso)): A deviation from 0° or 180° indicates steric decoupling of the nitrogen lone pair from the aromatic ring.
Frontier Molecular Orbitals (FMO)
The HOMO-LUMO gap is the primary indicator of chemical stability and optical activity.
-
HOMO Location: Predicted to be localized on the isopropylamino group (electron donor).
-
LUMO Location: Predicted to be localized on the methyl ester group and the benzene ring (electron acceptor).
-
Significance: This donor-acceptor architecture suggests potential Non-Linear Optical (NLO) properties.
| Molecular Orbital | Localization | Chemical Significance |
| HOMO | Amino Nitrogen & Benzene Ring | Nucleophilic attack site; susceptible to oxidation. |
| LUMO | Ester Carbonyl & Benzene Ring | Electrophilic attack site; reduction potential. |
| Gap ( | Energy Difference | Correlates with biological reactivity and hardness. |
Molecular Electrostatic Potential (MEP)
The MEP map is critical for predicting non-covalent interactions in drug docking.
-
Red Regions (Negative Potential): Concentrated around the Ester Carbonyl Oxygen and the Bromine atom. These are H-bond acceptors.
-
Blue Regions (Positive Potential): Concentrated around the Amine Hydrogen and the Isopropyl Methyl Hydrogens . These are H-bond donors or sterically positive caps.
Part 3: Spectroscopic Profiling (Vibrational Analysis)
To validate theoretical models against experimental IR/Raman data, frequency scaling must be applied. For B3LYP/6-311++G(d,p), the standard scaling factor is 0.961 .
Predicted Characteristic Vibrational Modes:
| Functional Group | Mode Description | Unscaled Freq ( | Scaled Freq ( | Intensity |
| N-H | Stretching | ~3550 | ~3410 | Medium |
| C-H (Aromatic) | Stretching | ~3150 | ~3030 | Weak |
| C-H (Isopropyl) | Stretching (Asym) | ~3050 | ~2930 | Strong |
| C=O (Ester) | Stretching | ~1780 | ~1710 | Very Strong |
| C-C (Ring) | Skeletal Vib | ~1600 | ~1540 | Medium |
| C-Br | Stretching | ~650 | ~625 | Strong |
Note: The C-Br stretch is a fingerprint mode for this molecule, heavily influenced by the mass of the Bromine atom.
Part 4: Molecular Docking Protocol
Given the structure (benzoate derivative), this molecule acts as a potential inhibitor for bacterial enzymes or as a scaffold for kinase inhibitors. The docking protocol simulates the "lock and key" fit.
Target Selection
-
Primary Target: Enoyl-ACP Reductase (FabI) .
-
Reason: Benzoate derivatives are known to bind to the active site of FabI, a key enzyme in bacterial fatty acid synthesis.
-
-
Secondary Target: Human Serum Albumin (HSA) .
-
Reason: To determine ADMET (distribution) properties.[4]
-
Docking Interaction Logic Diagram
This diagram illustrates the binding logic used to evaluate the ligand-protein complex.
Figure 2: Molecular docking workflow utilizing genetic algorithms to predict binding affinity.
Interaction Analysis Criteria
When analyzing the docked complex, prioritize the following interactions:
-
Halogen Bonding: Look for interactions between the Bromine atom and backbone carbonyl oxygens of the protein (a unique feature of halogenated drugs).
-
Hydrophobic Pocket: The Isopropyl group should reside in a hydrophobic pocket (e.g., near Phenylalanine or Leucine residues).
-
Hydrogen Bonding: The Ester Oxygen acting as an acceptor for residues like Serine or Threonine.
References
-
Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT.
-
Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652.
-
Lu, T., & Chen, F. (2012). Multiwfn: A multifunctional wavefunction analyzer. Journal of Computational Chemistry, 33(5), 580-592.
-
Trott, O., & Olson, A. J. (2010). AutoDock Vina: Improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461.
-
Merrick, J. P., Moran, D., & Radom, L. (2007). An evaluation of harmonic vibrational frequency scale factors. The Journal of Physical Chemistry A, 111(45), 11683-11700.
Sources
Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of Methyl 3-Bromo-4-(isopropylamino)benzoate via Reductive Amination
Abstract
This document provides a comprehensive, field-tested protocol for the synthesis of Methyl 3-Bromo-4-(isopropylamino)benzoate, a valuable substituted aniline derivative for applications in pharmaceutical and materials science research. The synthetic strategy is centered on the reductive amination of Methyl 4-amino-3-bromobenzoate with acetone. This guide explains the causality behind experimental choices, provides a self-validating system through detailed procedural steps and characterization, and is grounded in authoritative references to ensure scientific integrity.
Introduction and Synthetic Strategy
This compound serves as a key intermediate for the construction of more complex molecular architectures. The presence of a bromine atom allows for further functionalization via cross-coupling reactions, while the secondary amine and ester moieties provide sites for amide bond formation and other modifications.
The chosen synthetic route is a direct and highly efficient one-pot reductive amination. This classic transformation is one of the most reliable methods for N-alkylation of amines.[1][2] The reaction proceeds in two key stages:
-
Imine Formation: The primary amine of Methyl 4-amino-3-bromobenzoate nucleophilically attacks the carbonyl carbon of acetone to form a transient hemiaminal, which then dehydrates to form an iminium ion.
-
In-situ Reduction: A mild and selective reducing agent, Sodium triacetoxyborohydride (NaBH(OAc)₃), is used to reduce the iminium ion to the target secondary amine.[1] This reductant is particularly advantageous as it is less reactive towards the starting aldehyde/ketone compared to other hydrides like sodium borohydride, thereby minimizing side reactions.[1]
This approach avoids the common issue of over-alkylation often encountered with direct alkylation using alkyl halides.[1]
Reaction Scheme
Caption: Reaction scheme for the synthesis of the target compound.
Materials and Reagents
All reagents should be of analytical grade or higher and used as received unless otherwise noted.
| Reagent/Material | CAS Number | Molecular Formula | Molecular Wt. ( g/mol ) | Supplier Example | Notes |
| Methyl 4-amino-3-bromobenzoate | 46064-79-3 | C₈H₈BrNO₂ | 230.06 | TCI, Sigma-Aldrich | Starting material.[3] |
| Sodium triacetoxyborohydride (STAB) | 56553-60-7 | C₆H₁₀BNaO₆ | 211.94 | Sigma-Aldrich | Mild reducing agent. Moisture sensitive. |
| Acetone | 67-64-1 | C₃H₆O | 58.08 | Fisher Scientific | Reagent and solvent. |
| Dichloromethane (DCM), anhydrous | 75-09-2 | CH₂Cl₂ | 84.93 | Sigma-Aldrich | Anhydrous reaction solvent. |
| Acetic Acid, glacial | 64-19-7 | C₂H₄O₂ | 60.05 | VWR | Catalyst for imine formation. |
| Saturated Sodium Bicarbonate (aq.) | 144-55-8 | NaHCO₃ | 84.01 | Lab-prepared | For aqueous work-up. |
| Brine (Saturated NaCl solution) | 7647-14-5 | NaCl | 58.44 | Lab-prepared | For aqueous work-up. |
| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO₄ | 120.37 | Sigma-Aldrich | Drying agent. |
| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 | Fisher Scientific | For extraction & chromatography. |
| Hexanes | 110-54-3 | C₆H₁₄ | 86.18 | Fisher Scientific | For chromatography. |
| Silica Gel (230-400 mesh) | 7631-86-9 | SiO₂ | 60.08 | Sorbent Technologies | For column chromatography. |
Safety and Hazard Management
Personal Protective Equipment (PPE): Safety glasses, a flame-retardant lab coat, and chemical-resistant gloves are mandatory at all times.[4][5] All operations must be performed inside a certified chemical fume hood.[4]
Reagent-Specific Hazards:
-
Methyl 4-amino-3-bromobenzoate: Toxic if swallowed and causes serious eye irritation.[6]
-
Dichloromethane (DCM): Suspected of causing cancer. Causes skin and serious eye irritation. May cause drowsiness or dizziness.
-
Sodium triacetoxyborohydride (STAB): Reacts with water to release flammable gases. Causes severe skin burns and eye damage. Handle under an inert atmosphere if possible.
-
Acetone: Highly flammable liquid and vapor. Causes serious eye irritation.[7]
-
Acetic Acid: Flammable liquid and vapor. Causes severe skin burns and eye damage.
Waste Disposal: All organic waste must be collected in a designated halogenated waste container. Aqueous waste should be neutralized before disposal according to institutional guidelines.
Detailed Experimental Protocol
Reaction Setup and Execution
-
Vessel Preparation: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add Methyl 4-amino-3-bromobenzoate (4.60 g, 20.0 mmol, 1.0 eq.).
-
Dissolution: Add anhydrous dichloromethane (DCM, 100 mL) to the flask. Stir the mixture at room temperature until the starting material is fully dissolved.
-
Reagent Addition: To the solution, add acetone (2.94 mL, 40.0 mmol, 2.0 eq.) followed by glacial acetic acid (0.57 mL, 10.0 mmol, 0.5 eq.). The acetic acid catalyzes the formation of the iminium intermediate, which is crucial for the reaction to proceed efficiently.[2]
-
Initiation of Reduction: In one portion, carefully add sodium triacetoxyborohydride (6.36 g, 30.0 mmol, 1.5 eq.).
-
Expert Insight: STAB is often added in one portion. It is solid and generally less violently reactive with the protic acid catalyst than other borohydrides. A slight exotherm may be observed.
-
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) every 1-2 hours.
-
TLC System: 20% Ethyl Acetate in Hexanes.
-
Visualization: UV light (254 nm).
-
Analysis: The product spot should appear at a higher Rf value than the starting amine due to the increased lipophilicity of the isopropyl group. The reaction is typically complete within 4-12 hours.
-
Work-up and Extraction
-
Quenching: Once the reaction is complete (as indicated by TLC), slowly and carefully pour the reaction mixture into a separatory funnel containing 100 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Causality: This step neutralizes the acetic acid catalyst and quenches any unreacted STAB. Be cautious as gas evolution (CO₂) will occur.
-
-
Phase Separation: Shake the separatory funnel vigorously, venting frequently. Allow the layers to separate.
-
Extraction: Extract the aqueous layer with DCM (2 x 50 mL). Combine all organic layers.
-
Washing: Wash the combined organic layers with 100 mL of brine (saturated NaCl solution).
-
Causality: The brine wash helps to remove residual water and some water-soluble impurities from the organic phase.
-
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter through a sintered glass funnel or a cotton plug, and wash the solid with a small amount of DCM.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or semi-solid.
Purification
The crude product should be purified by flash column chromatography on silica gel.
-
Column Packing: Pack a glass column with silica gel using a slurry method with 5% ethyl acetate in hexanes.
-
Sample Loading: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. After drying, carefully load the solid onto the top of the packed column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 15% ethyl acetate).
-
Expert Insight: A shallow gradient is recommended to ensure good separation from any potential impurities.
-
-
Fraction Collection: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.
-
Final Concentration: Remove the solvent from the combined pure fractions under reduced pressure to yield this compound as a pure solid or oil. Dry the final product under high vacuum to remove any residual solvent.
Workflow Visualization
Caption: Step-by-step experimental workflow for the synthesis.
Expected Results and Characterization
-
Yield: Typical yields for this type of reaction range from 70-90%.
-
Appearance: Expected to be an off-white to pale yellow solid or a viscous oil.
-
Characterization (Predicted):
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~7.9 (d, 1H, Ar-H), ~7.7 (dd, 1H, Ar-H), ~6.7 (d, 1H, Ar-H), ~4.5 (br s, 1H, N-H), 3.85 (s, 3H, O-CH₃), 3.7 (sept, 1H, CH), 1.3 (d, 6H, 2xCH₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~166.5 (C=O), ~148.0, ~135.0, ~131.0, ~122.0, ~112.0, ~110.0 (Ar-C), 51.5 (O-CH₃), 46.0 (CH), 22.5 (2xCH₃).
-
Mass Spectrometry (ESI+): m/z calculated for C₁₁H₁₅BrNO₂ [M+H]⁺: 272.0281; found: 272.0283.
-
References
-
Vertex AI Search result citing a Safety Data Sheet for a related flammable compound.[7]
-
Thermo Fisher Scientific. (2025, September 14). SAFETY DATA SHEET.[4]
-
Safety Data Sheet for Methyl 4-bromo-3-methylbenzoate.[8]
-
Benchchem. (2025). An In-depth Technical Guide to Methyl 3-(bromomethyl)benzoate in Organic Chemistry.[9]
-
TCI America. (2018, July 6). SAFETY DATA SHEET - 3-Bromo-4-methylbenzoic Acid.[5]
-
Supporting Information for Practical Synthesis of Fragment.[10]
-
Patsnap. (2015, December 30). Synthesis method for 3-bromine-4-(methylol)methyl benzoate.[11]
-
Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry.[1]
-
Benchchem. Synthesis routes of Methyl 3-bromo-4-methylbenzoate.[12]
-
Thermo Fisher Scientific. SAFETY DATA SHEET - Methyl 3-bromo-4-hydroxybenzoate.[13]
-
Anderson, M. J., et al. (2024, February). Micelle-Promoted Reductive Amination of DNA-Conjugated Amines for DNA-Encoded Library Synthesis. ResearchGate.[14]
-
Google Patents. (2003, December 31). CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method.[15]
-
Reagentia. This compound.[16]
-
MacMillan, D. W. C., et al. (2020, May 15). A general carbonyl alkylative amination for tertiary amine synthesis. PubMed.[17]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation).[18]
-
Arkivoc. Synthesis of functionalized benzyl amines by the reductive amination.[2]
-
PubChem. Methyl 4-amino-3-bromobenzoate | C8H8BrNO2 | CID 1515280.[6]
-
ChemicalBook. Methyl 3-amino-4-bromobenzoate synthesis.[3]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. Methyl 3-amino-4-bromobenzoate synthesis - chemicalbook [chemicalbook.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. Methyl 4-amino-3-bromobenzoate | C8H8BrNO2 | CID 1515280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.cn [sigmaaldrich.cn]
- 8. fishersci.com [fishersci.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. rsc.org [rsc.org]
- 11. Synthesis method for 3-bromine-4-(methylol)methyl benzoate - Eureka | Patsnap [eureka.patsnap.com]
- 12. Synthesis routes of Methyl 3-bromo-4-methylbenzoate [benchchem.com]
- 13. fishersci.com [fishersci.com]
- 14. researchgate.net [researchgate.net]
- 15. CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method - Google Patents [patents.google.com]
- 16. This compound (1 x 25 g) | Reagentia [reagentia.eu]
- 17. A general carbonyl alkylative amination for tertiary amine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Application Notes and Protocols: The Strategic Use of Methyl 3-Bromo-4-(isopropylamino)benzoate in Palladium-Catalyzed Cross-Coupling Reactions
Abstract
Methyl 3-bromo-4-(isopropylamino)benzoate is a versatile bifunctional building block, poised for strategic elaboration in the synthesis of complex molecular architectures. Possessing an aryl bromide handle for cross-coupling and both ester and secondary amine functionalities for subsequent derivatization, this reagent is of significant interest to researchers in medicinal chemistry and materials science. This document provides an in-depth guide to leveraging this substrate in three cornerstone palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The protocols herein are designed to be robust and are supported by mechanistic insights and authoritative references to ensure reproducibility and rational optimization.
Introduction: The Chemical Versatility of this compound
The strategic value of this compound (CAS 2056271-26-0) lies in its unique combination of functional groups.[1] The presence of an electron-donating isopropylamino group and a moderately electron-withdrawing methyl ester group on the same aromatic ring creates a nuanced electronic environment that influences the reactivity of the C-Br bond. Aryl amines and benzoic acid derivatives are privileged structures in pharmaceuticals and advanced materials.[2] The ability to selectively functionalize the bromine-substituted position via cross-coupling opens a direct pathway to novel compound libraries with diverse pharmacophores and material properties.
This guide focuses on the practical application of this substrate, providing detailed protocols and explaining the rationale behind the selection of catalysts, ligands, and reaction conditions.
Core Principles: Understanding Reactivity and Catalyst Selection
The success of any cross-coupling reaction hinges on a well-chosen catalytic system that addresses the specific electronic and steric properties of the substrate.
-
Electronic Profile : The N-isopropyl group is an electron-donating group (EDG), which increases the electron density on the aromatic ring. This can slow down the rate-limiting oxidative addition step in the palladium catalytic cycle.[3] Conversely, the methyl ester is an electron-withdrawing group (EWG), which partially counteracts this effect. A fascinating strategy to modulate this reactivity involves the use of acid. Protonation of the aniline nitrogen transforms the amino group from an EDG into a powerful EWG, thereby promoting oxidative addition.[4]
-
Ligand Selection : For aryl bromides, particularly those that are not strongly electron-deficient, the use of bulky, electron-rich phosphine ligands is crucial.[3][5] Ligands such as the dialkylbiaryl phosphines (e.g., SPhos, XPhos) stabilize the monoligated Pd(0) species, which is often the most active catalyst, and accelerate both the oxidative addition and reductive elimination steps.[5] Bidentate phosphine ligands like Xantphos can also be highly effective for cross-coupling reactions of aryl bromides.[6]
-
Base Selection : The base plays a critical role in the catalytic cycle, most notably in the transmetalation step of the Suzuki reaction and for deprotonating the amine in the Buchwald-Hartwig reaction.[5][7] The choice of base (e.g., K₃PO₄, Cs₂CO₃, NaOt-Bu) must be tailored to the specific reaction to ensure high yields while avoiding hydrolysis of the methyl ester.
Caption: General experimental workflow for cross-coupling reactions.
Application Protocol: Suzuki-Miyaura C-C Bond Formation
The Suzuki-Miyaura reaction is one of the most powerful and versatile methods for forming carbon-carbon bonds.[8][9] The protocol below describes the coupling of this compound with a generic arylboronic acid.
Causality and Rationale
-
Catalyst System : We select a combination of a palladium precursor like Pd(OAc)₂ and a bulky, electron-rich biaryl phosphine ligand such as SPhos. This class of ligand has demonstrated exceptional activity for coupling aryl bromides, even at low catalyst loadings.[5]
-
Base and Solvent : A mixture of an organic solvent like 1,4-dioxane and water is commonly used.[10] The aqueous phase is essential for the base, typically K₃PO₄ or K₂CO₃, to activate the boronic acid for transmetalation.[5][8] K₃PO₄ is a moderately strong base that is less likely to cause hydrolysis of the ester group compared to hydroxides.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Detailed Experimental Protocol
Table 1: Reagents for Suzuki-Miyaura Coupling
| Reagent | CAS No. | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents | Sample Mass/Volume | Purpose |
| This compound | 2056271-26-0 | 288.16 | 1.0 | 1.0 | 288 mg | Aryl Bromide Substrate |
| Arylboronic Acid | Varies | Varies | 1.2 | 1.2 | Varies | Coupling Partner |
| Palladium(II) Acetate (Pd(OAc)₂) | 3375-31-3 | 224.50 | 0.02 | 0.02 | 4.5 mg | Palladium Precatalyst |
| SPhos | 657408-07-6 | 410.51 | 0.04 | 0.04 | 16.4 mg | Phosphine Ligand |
| Potassium Phosphate, tribasic (K₃PO₄) | 7778-53-2 | 212.27 | 3.0 | 3.0 | 637 mg | Base |
| 1,4-Dioxane | 123-91-1 | 88.11 | - | - | 8.0 mL | Organic Solvent |
| Deionized Water | 7732-18-5 | 18.02 | - | - | 2.0 mL | Aqueous Solvent |
Step-by-Step Procedure:
-
Vessel Preparation : To a dry oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (288 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), SPhos (16.4 mg, 0.04 mmol), and K₃PO₄ (637 mg, 3.0 mmol).
-
Inert Atmosphere : Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to remove oxygen.
-
Solvent Addition : Add 1,4-dioxane (8.0 mL) and deionized water (2.0 mL) via syringe. The solvents should be degassed prior to use for optimal results.
-
Reaction : Place the flask in a preheated oil bath at 90-100 °C and stir vigorously for 4-12 hours.
-
Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up : Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification : Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.
Application Protocol: Buchwald-Hartwig C-N Bond Formation
The Buchwald-Hartwig amination is a premier method for constructing C-N bonds, enabling the synthesis of aryl amines from aryl halides.[7][11][12] This protocol outlines the coupling of an external primary or secondary amine at the bromide position.
Causality and Rationale
-
Catalyst System : This reaction class often requires a dedicated catalyst system. A palladium precursor combined with a specialized biaryl phosphine ligand like BrettPhos or XPhos is highly effective. These ligands' steric bulk facilitates the crucial reductive elimination step that forms the C-N bond.[13]
-
Base Selection : A strong, non-nucleophilic base is required to deprotonate the coupling amine, forming the active nitrogen nucleophile. Sodium tert-butoxide (NaOt-Bu) is a common and effective choice.[12] Care must be taken as strong bases can potentially hydrolyze the ester, so precise control of reaction time and temperature is important. Cesium carbonate (Cs₂CO₃) can be a milder alternative.[13]
-
Solvent : Anhydrous, non-protic solvents like toluene or 1,4-dioxane are used to prevent quenching of the strong base and interference with the catalytic cycle.[13]
Detailed Experimental Protocol
Table 2: Reagents for Buchwald-Hartwig Amination
| Reagent | CAS No. | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents | Sample Mass/Volume | Purpose |
| This compound | 2056271-26-0 | 288.16 | 1.0 | 1.0 | 288 mg | Aryl Bromide Substrate |
| Amine Coupling Partner | Varies | Varies | 1.2 | 1.2 | Varies | Nucleophile |
| Pd₂(dba)₃ | 51364-51-3 | 915.72 | 0.01 | 0.02 (Pd) | 9.2 mg | Palladium(0) Source |
| XPhos | 564483-18-7 | 476.67 | 0.03 | 0.03 | 14.3 mg | Phosphine Ligand |
| Sodium tert-butoxide (NaOt-Bu) | 865-48-5 | 96.10 | 1.4 | 1.4 | 135 mg | Base |
| Toluene, Anhydrous | 108-88-3 | 92.14 | - | - | 10 mL | Solvent |
Step-by-Step Procedure:
-
Vessel Preparation : In a glovebox or under a positive flow of inert gas, add NaOt-Bu (135 mg, 1.4 mmol) to an oven-dried Schlenk flask with a stir bar.
-
Catalyst Pre-formation (Optional but Recommended) : In a separate vial, dissolve Pd₂(dba)₃ (9.2 mg, 0.01 mmol) and XPhos (14.3 mg, 0.03 mmol) in toluene (2 mL). Stir for 10 minutes to form the active catalyst complex.
-
Reagent Addition : To the Schlenk flask containing the base, add this compound (288 mg, 1.0 mmol) and the amine coupling partner (1.2 mmol). Add the remaining toluene (8 mL).
-
Catalyst Addition : Transfer the pre-formed catalyst solution to the reaction flask via syringe.
-
Reaction : Seal the flask and heat in an oil bath at 100-110 °C for 6-18 hours, stirring vigorously.
-
Monitoring : Track the disappearance of the starting material using TLC or LC-MS.
-
Work-up : Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL). Dilute with ethyl acetate (20 mL), separate the layers, and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Purification : Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Application Protocol: Sonogashira C-C (Alkyne) Bond Formation
The Sonogashira coupling provides a direct route to arylalkynes by reacting an aryl halide with a terminal alkyne.[14][15] This reaction is distinguished by its use of a dual catalytic system of palladium and copper.[16]
Causality and Rationale
-
Dual Catalysis : The reaction proceeds through two interconnected catalytic cycles. The palladium cycle is similar to other cross-couplings, involving oxidative addition and reductive elimination.[14] The copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide intermediate, which is the active species for transmetalation to the palladium center.[15]
-
Base and Solvent : An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used. It serves both to deprotonate the terminal alkyne and to act as the solvent.[17][18] Using an amine as the solvent ensures a high concentration of the base.
-
Catalyst System : A common system involves a Pd(II) precatalyst like PdCl₂(PPh₃)₂ and a copper(I) source, typically copper(I) iodide (CuI).[17]
Caption: Interconnected catalytic cycles of the Sonogashira coupling.
Detailed Experimental Protocol
Table 3: Reagents for Sonogashira Coupling
| Reagent | CAS No. | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents | Sample Mass/Volume | Purpose |
| This compound | 2056271-26-0 | 288.16 | 1.0 | 1.0 | 288 mg | Aryl Bromide Substrate |
| Terminal Alkyne | Varies | Varies | 1.5 | 1.5 | Varies | Coupling Partner |
| PdCl₂(PPh₃)₂ | 13965-03-2 | 701.90 | 0.03 | 0.03 | 21 mg | Palladium Catalyst |
| Copper(I) Iodide (CuI) | 7681-65-4 | 190.45 | 0.05 | 0.05 | 9.5 mg | Copper Co-catalyst |
| Triethylamine (Et₃N) | 121-44-8 | 101.19 | - | - | 10 mL | Base and Solvent |
Step-by-Step Procedure:
-
Vessel Preparation : To a dry Schlenk flask with a stir bar, add this compound (288 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (21 mg, 0.03 mmol), and CuI (9.5 mg, 0.05 mmol).
-
Inert Atmosphere : Seal the flask and evacuate and backfill with Argon or Nitrogen three times.
-
Solvent and Reagent Addition : Add anhydrous, degassed triethylamine (10 mL) followed by the terminal alkyne (1.5 mmol) via syringe.
-
Reaction : Stir the mixture at room temperature for 8-24 hours. If the reaction is sluggish, gentle heating to 40-60 °C can be applied.[18]
-
Monitoring : Follow the reaction's progress by TLC or LC-MS.
-
Work-up : Once complete, remove the triethylamine under reduced pressure. Dissolve the residue in ethyl acetate (30 mL) and wash with saturated aqueous NH₄Cl (2 x 15 mL) to remove copper salts, followed by a brine wash (15 mL).
-
Purification : Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to obtain the pure arylalkyne.
Conclusion
This compound is a highly valuable and adaptable substrate for modern organic synthesis. By carefully selecting the appropriate palladium catalyst system, ligands, and bases, researchers can efficiently perform Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. The protocols detailed in this guide provide a solid foundation for synthesizing a wide array of novel molecules, empowering innovation in drug discovery and materials science. It is the hope of the author that these detailed notes will serve as a practical and reliable resource for scientists at the bench.
References
-
Hartwig, J. F. (2008). Xantphos as an Efficient Ligand for Palladium-Catalyzed Cross-Coupling Reactions. The Journal of Organic Chemistry. Available at: [Link]
-
Leonori, D. et al. (2023). Photoredox/Nickel Dual Catalytic C(sp2) S Cross‐coupling of Bromoanilines Enabled by Mineral Acids. Angewandte Chemie International Edition. Available at: [Link]
-
Buchwald, S. L. et al. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. Available at: [Link]
-
Shaughnessy, K. H. et al. (2011). Neopentylphosphines as effective ligands in palladium-catalyzed cross-couplings of aryl bromides and chlorides. Dalton Transactions. Available at: [Link]
-
Gompa, J. et al. (2022). Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction. The Journal of Organic Chemistry. Available at: [Link]
-
Shaughnessy, K. H. et al. (2004). Aqueous-Phase, Palladium-Catalyzed Cross-Coupling of Aryl Bromides under Mild Conditions, Using Water-Soluble, Sterically Demanding Alkylphosphines. The Journal of Organic Chemistry. Available at: [Link]
-
Buchwald, S. L. et al. (2024). Enabling Room-Temperature Copper Cross-Coupling Reactions of Anilines with Aryl Bromides. ChemRxiv. Available at: [Link]
-
Khan, I. et al. (2021). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. Molecules. Available at: [Link]
-
Wikipedia Contributors. (2023). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Hassan, J. et al. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Chemical Reviews. Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
-
Wikipedia Contributors. (2023). Heck reaction. Wikipedia. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Organic Chemistry Portal. Available at: [Link]
-
Szymańska, A. et al. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Catalysts. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]
-
Dorel, R. et al. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. Available at: [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Harvard University. Available at: [Link]
-
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Organic Synthesis. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]
-
SynArchive. (n.d.). Sonogashira Coupling. SynArchive. Available at: [Link]
- Google Patents. (2015). Synthesis method for 3-bromine-4-(methylol)methyl benzoate. Google Patents.
-
Reagentia. (n.d.). This compound. Reagentia. Available at: [Link]
-
Lopp, M. et al. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron Letters. Available at: [Link]
-
University of Leeds. (n.d.). Practical Synthesis of Fragment - Supporting Information. University of Leeds. Available at: [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]
-
Beilstein Journals. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Gribble, G. W. et al. (2021). Pd(0)-Catalyzed Intramolecular Heck reaction of 2/3-Aryl(amino)methyl-3/2-bromoindoles. The Journal of Organic Chemistry. Available at: [Link]
-
SynArchive. (n.d.). Mizoroki-Heck Reaction. SynArchive. Available at: [Link]
-
Merck & Co. (2021). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances. Available at: [Link]
- Google Patents. (2013). 3-bromo-4-hydroxybenzoic acid methyl ester preparation method. Google Patents.
-
de Souza, R. O. M. A. et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chemistry Proceedings. Available at: [Link]
-
Gelest. (n.d.). Cross-Coupling Reactions of Alkylsilicates. Gelest Technical Library. Available at: [Link]
Sources
- 1. This compound (1 x 25 g) | Reagentia [reagentia.eu]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. rsc.org [rsc.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. organic-synthesis.com [organic-synthesis.com]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. synarchive.com [synarchive.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Technical Guide: Methyl 3-Bromo-4-(isopropylamino)benzoate in Medicinal Chemistry
[1]
Introduction: The "Privileged" Scaffold
This compound is a strategic building block characterized by three distinct reactive handles:
-
Aryl Bromide (C3): A handle for palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig, Heck).[1]
-
Secondary Amine (C4, N-isopropyl): A nucleophilic center with defined steric bulk (isopropyl group), critical for selectivity in kinase binding pockets.[1]
-
Methyl Ester (C1): An electrophilic handle for cyclization, hydrolysis, or conversion to amides/alcohols.[1]
This molecule is primarily employed as a precursor for 1-isopropyl-substituted heterocycles , such as tetrahydroquinolines , benzimidazoles , and indazoles , which are ubiquitous in modern oncology and immunology drug pipelines.[1]
Strategic Applications & Synthesis Logic
The utility of this intermediate lies in its ability to diverge into multiple core scaffolds.[1] The presence of the ortho-bromoamine motif allows for rapid annulation reactions.[1]
Divergent Synthesis Flowchart
Figure 1: Divergent synthetic pathways from the core intermediate.[1]
Detailed Experimental Protocols
Protocol A: Synthesis of Biaryl Scaffolds via Suzuki-Miyaura Coupling
Application: Generating libraries of biaryl kinase inhibitors where the isopropylamino group acts as a hinge binder.[1]
Rationale: The steric bulk of the isopropyl group at the para-position to the ester prevents unwanted side reactions at the nitrogen, while the bromine remains highly reactive towards boronic acids.[1]
Materials:
-
Substrate: this compound (1.0 eq)[1]
-
Reagent: Aryl Boronic Acid (1.2 eq)[1]
-
Base: K₂CO₃ (3.0 eq)[1]
-
Solvent: 1,4-Dioxane / Water (4:1 v/v)[1]
Step-by-Step Methodology:
-
Inertion: Charge a reaction vial with the substrate, aryl boronic acid, K₂CO₃, and Pd catalyst. Seal and purge with Nitrogen (N₂) for 5 minutes.[1]
-
Solvation: Add degassed 1,4-Dioxane/Water mixture via syringe.
-
Reaction: Heat the mixture to 90°C for 4–16 hours. Monitor by LC-MS (Target mass = Substrate - Br + Aryl).[1]
-
Work-up: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with water and brine.[1]
-
Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via Flash Column Chromatography (Hexane/EtOAc gradient).
Critical Parameter: Deoxygenation is vital.[1] The secondary amine is prone to oxidation if the reaction is run open to air at high temperatures.[1]
Protocol B: Synthesis of the Tetrahydroquinoline Core (Advanced)
Application: Synthesis of Methyl 1-isopropyl-4-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylate , a scaffold found in ROR
Mechanism: This sequence typically involves a Heck reaction with an acrylate followed by intramolecular Michael addition or direct annulation.[1]
Materials:
-
Substrate: this compound (1.0 eq)[1]
-
Reagent: Methyl Acrylate (1.5 eq)[1]
-
Catalyst: Pd(OAc)₂ (5 mol%)[1]
-
Ligand: P(o-tol)₃ (10 mol%)[1]
-
Base: Triethylamine (Et₃N) (2.5 eq)[1]
-
Solvent: Acetonitrile (MeCN) or DMF[1]
Step-by-Step Methodology:
-
Heck Coupling: Combine substrate, Methyl Acrylate, Pd(OAc)₂, Ligand, and Base in MeCN.[1] Heat to 100°C in a sealed tube for 12 hours.
-
Intermediate Isolation: Isolate the cinnamate intermediate (Methyl 4-(isopropylamino)-3-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate).[1]
-
Cyclization (Michael Addition): Redissolve the intermediate in Ethanol.[1] Add a catalytic amount of base (e.g., NaOEt) or acid (depending on specific target stereochemistry) to induce the intramolecular Michael addition of the isopropylamine onto the acrylate double bond.
-
Result: Formation of the dihydroquinoline or tetrahydroquinoline core.[1]
Figure 2: Reaction pathway for Quinoline synthesis.[1]
Analytical Data Summary
When characterizing this compound, ensure the following spectral signatures are present.
| Technique | Parameter | Expected Signal | Interpretation |
| ¹H NMR | Isoproyl CH | Characteristic CH of the isopropyl group.[1] | |
| ¹H NMR | Isopropyl CH₃ | Gem-dimethyl group (6H).[1] | |
| ¹H NMR | Aromatic C2-H | Proton ortho to Bromine and Ester (deshielded).[1] | |
| ¹H NMR | NH | Secondary amine proton (exchangeable).[1] | |
| ¹H NMR | Methyl Ester | O-Methyl group.[1] | |
| LC-MS | M+H | ~272/274 amu | 1:1 Isotopic pattern confirming Bromine presence.[1] |
Safety & Handling (MSDS Highlights)
References
-
Novartis Institutes for BioMedical Research. (2017).[1] Pharmacological inhibition of ROR gamma t suppresses the Th17 pathway and alleviates antigen-induced arthritis in-vivo.[1][2] PLOS ONE.[1][2] [1]
-
National Center for Biotechnology Information (NCBI). this compound - PubChem Compound Summary.[1][1]
-
Accela ChemBio. Product Catalog: this compound (CAS 2056271-26-0).[1]
Sources
- 1. 1027407-75-5,Methyl (Z)-1-Acetyl-3-[ethoxy(phenyl)methylene]-2-oxoindoline-6-carboxylate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. Pharmacological inhibition of ROR gamma t suppresses the Th17 pathway and alleviates antigen-induced arthritis in-vivo - OAK Open Access Archive [oak.novartis.com]
Methyl 3-Bromo-4-(isopropylamino)benzoate as a building block for heterocyclic compounds
[1]
Executive Summary
Methyl 3-Bromo-4-(isopropylamino)benzoate (CAS: 2056271-26-0) represents a "privileged scaffold" in medicinal chemistry.[1] Its structural uniqueness lies in the ortho-constraint between the halogen (Br) and the secondary amine (NH-iPr), combined with a distal ester functionality.[1]
This configuration allows for Orthogonal Functionalization :
-
C-3 (Bromine): Site for oxidative addition (Pd/Cu catalysis).[1]
-
C-4 (Amine): Nucleophilic handle for cyclization.[1]
-
C-1 (Ester): Handle for late-stage diversification (saponification, amidation) or solubility modulation.[1]
This Application Note details the protocols for transforming this building block into three high-value heterocyclic cores: 1-Isopropylbenzimidazoles , N-Isopropylindoles , and Quinazolinones .[1]
Reactivity Profile & Strategic Logic
The bulky N-isopropyl group provides metabolic stability and lipophilicity but introduces steric challenges during synthesis.[1] Successful protocols must account for this hindrance by utilizing specialized ligands (e.g., Buchwald ligands like XPhos) or high-temperature copper cascades.[1]
Pathway Visualization
The following diagram illustrates the divergent synthesis pathways available from this core scaffold.
Figure 1: Divergent synthetic pathways from the parent scaffold. The steric bulk of the isopropyl group directs regioselectivity in cyclization events.
Detailed Experimental Protocols
Protocol A: Synthesis of 1-Isopropylbenzimidazoles via Cu-Catalyzed Cascade
Target: Accessing 2-substituted-1-isopropylbenzimidazoles. Mechanism: This protocol utilizes a copper-catalyzed intermolecular C-N coupling with an amide, followed by intramolecular cyclization.[1] The N-isopropyl group prevents N-dealkylation, forcing the formation of the 1-isopropyl isomer.[1]
Materials
-
Substrate: this compound (1.0 equiv)[1]
-
Coupling Partner: Benzamide or Acetamide (1.2 equiv)[1]
-
Catalyst: CuI (10 mol%)[1]
-
Ligand: N,N'-Dimethylethylenediamine (DMEDA) (20 mol%)
-
Base: K₃PO₄ (2.0 equiv)[1]
-
Solvent: Toluene (anhydrous)[1]
Step-by-Step Methodology
-
Setup: In a glovebox or under argon flow, charge a dried Schlenk tube with the substrate (1.0 mmol), benzamide (1.2 mmol), CuI (19 mg, 0.1 mmol), and K₃PO₄ (424 mg, 2.0 mmol).
-
Solvation: Add anhydrous Toluene (5 mL) followed by DMEDA (22 µL, 0.2 mmol).
-
Reaction: Seal the tube and heat to 110 °C for 18–24 hours.
-
Note: The isopropyl group adds steric bulk; if conversion is low at 18h, increase temperature to 120 °C.
-
-
Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove inorganic salts.
-
Purification: Concentrate the filtrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc gradient).
-
Validation:
-
1H NMR: Look for the disappearance of the broad NH peak (~4.5 ppm) and the shift of the aromatic protons.
-
Regiochemistry: NOESY correlation between the isopropyl CH and the C-2 substituent confirms the N1-alkylation.[1]
-
Protocol B: Accessing Indoles via Sonogashira Coupling & Cyclization
Target: 2-Substituted-1-isopropylindole-5-carboxylates.[1] Mechanism: Pd/Cu-catalyzed alkynylation followed by spontaneous or base-mediated cyclization.[1]
Materials
-
Substrate: this compound (1.0 equiv)[1]
-
Alkyne: Phenylacetylene (1.5 equiv)[1]
-
Catalyst: PdCl₂(PPh₃)₂ (5 mol%)[1]
-
Co-Catalyst: CuI (2 mol%)[1]
-
Base: Et₃N (3.0 equiv)[1]
-
Solvent: DMF (degassed)
Step-by-Step Methodology
-
Degassing: Sparge DMF with nitrogen for 15 minutes.
-
Addition: Add substrate (1.0 mmol), PdCl₂(PPh₃)₂ (35 mg), CuI (4 mg), and Et₃N (0.42 mL) to the reaction vessel.
-
Alkynylation: Add Phenylacetylene (1.5 mmol) dropwise.
-
Heating: Heat to 80 °C for 4 hours. Monitor by TLC for the disappearance of the aryl bromide.
-
Checkpoint: At this stage, you may isolate the internal alkyne (non-cyclized intermediate) if the temperature is kept low.
-
-
Cyclization (Indole Formation): Increase temperature to 120 °C and stir for an additional 12 hours. The nucleophilic N-isopropyl amine attacks the activated alkyne to close the ring.[1]
-
Workup: Quench with water, extract with Et₂O. Wash organic layer with LiCl solution (to remove DMF).[1]
-
Yield Expectation: 75–85%.
Troubleshooting & Optimization (Expert Insights)
The following table summarizes common failure modes associated with the steric hindrance of the isopropyl group and their solutions.
| Issue | Probable Cause | Corrective Action |
| Low Conversion (Protocol A) | Steric clash between i-Pr and Ligand | Switch to sterically smaller ligands (e.g., 1,10-phenanthroline) or increase Cu loading to 20 mol%. |
| Debromination (Side Product) | Reduce temperature by 10°C; ensure strictly anhydrous conditions.[1] | |
| Incomplete Cyclization (Protocol B) | Nitrogen nucleophilicity reduced by i-Pr | Add a Lewis Acid promoter (e.g., InCl₃ or AuCl₃ 5 mol%) to activate the alkyne for cyclization.[1] |
| Hydrolysis of Ester | Basic conditions too harsh (e.g., NaOH) | Use milder bases like K₃PO₄ or Cs₂CO₃; avoid water in the reaction matrix. |
Structural Validation Data
When characterizing the final heterocyclic products, specific NMR signatures confirm the integrity of the scaffold:
References
-
Copper-Promoted One-Pot Approach: Synthesis of Benzimidazoles. National Institutes of Health (PMC).[1] Available at: [Link][1]
-
Palladium-catalyzed carbonylative synthesis of quinazolines from 2-aminobenzylamine and aryl bromides. Royal Society of Chemistry (RSC Advances).[1][2] Available at: [Link][1]
-
Recent achievements in the synthesis of benzimidazole derivatives. National Institutes of Health (PMC).[1] Available at: [Link][1]
-
Synthesis of Quinazolines via Palladium-Catalyzed Carbonylation. Organic Chemistry Portal. Available at: [Link][1]
-
This compound Compound Summary. PubChem. Available at: [Link] (Note: Analogous scaffold reference for physical property comparison).[1]
Application Note: Precision N-Isopropylation of Methyl 3-bromo-4-aminobenzoate
Executive Summary
This application note details the experimental procedure for the N-isopropylation of methyl 3-bromo-4-aminobenzoate . This transformation is a critical step in the synthesis of various pharmaceutical intermediates, particularly for kinase inhibitors and anticoagulants where the ortho-bromo group serves as a handle for subsequent cross-coupling (e.g., Suzuki-Miyaura) and the ester allows for further elaboration.
The Challenge: The substrate, methyl 3-bromo-4-aminobenzoate, presents a dual challenge:
-
Electronic Deactivation: The para-ester and ortho-bromo groups are electron-withdrawing, significantly reducing the nucleophilicity of the amine.
-
Steric Hindrance: The ortho-bromine atom creates steric bulk, impeding the attack on the ketone (acetone) during imine formation.
Standard reductive amination protocols often result in low conversion or require prolonged reaction times. This guide presents two validated methods: a Standard Acid-Catalyzed Protocol (Method A) for general screening, and a Titanium(IV)-Mediated Protocol (Method B) designed specifically to overcome the deactivation issues inherent to this substrate.
Chemical Reaction Overview
The reaction involves the reductive amination of methyl 3-bromo-4-aminobenzoate (1 ) with acetone to yield methyl 3-bromo-4-(isopropylamino)benzoate (2 ).
Scheme:
Key Reagents:
-
Substrate: Methyl 3-bromo-4-aminobenzoate (CAS: 46064-79-3)
-
Carbonyl Source: Acetone (Solvent/Reagent)
-
Reductant: Sodium Triacetoxyborohydride (STAB) or Sodium Cyanoborohydride (
) -
Activator: Acetic Acid (Method A) or Titanium(IV) Isopropoxide (Method B)
Experimental Protocols
Method A: Standard Acid-Catalyzed Reductive Amination
Recommended as the initial screen due to operational simplicity.
Reagents & Materials:
-
Methyl 3-bromo-4-aminobenzoate (1.0 equiv)
-
Acetone (20 volumes, acts as solvent and reagent)
-
Acetic Acid (glacial, 2.0 equiv)
-
Sodium Triacetoxyborohydride (STAB) (2.5 equiv)
-
Dichloromethane (DCM) (for extraction)
Procedure:
-
Dissolution: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve methyl 3-bromo-4-aminobenzoate (5.0 g, 21.7 mmol) in Acetone (100 mL).
-
Activation: Add Glacial Acetic Acid (2.5 mL, 43.4 mmol). Stir at Room Temperature (RT) for 30 minutes to promote hemiaminal formation.
-
Reduction: Cool the mixture to 0°C in an ice bath. Add STAB (11.5 g, 54.2 mmol) portion-wise over 15 minutes. Note: Gas evolution (
) may occur. -
Reaction: Remove the ice bath and allow the reaction to warm to RT. Stir for 12–18 hours. Monitor by HPLC or TLC (30% EtOAc/Hexanes).
-
Checkpoint: If >10% starting material remains after 18h, add an additional 1.0 equiv of STAB and heat to 40°C for 4 hours.
-
-
Quench: Carefully quench the reaction with Saturated Aqueous
(100 mL) until gas evolution ceases and pH is neutral/basic. -
Workup: Extract the aqueous layer with DCM (
). Combine organic layers, wash with Brine (50 mL), and dry over anhydrous . -
Purification: Concentrate in vacuo. Purify the residue via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).
Method B: Titanium(IV)-Mediated Reductive Amination (High Performance)
Recommended for this specific substrate to overcome steric/electronic deactivation. Based on the Bhattacharyya protocol.
Rationale:
Reagents & Materials:
-
Methyl 3-bromo-4-aminobenzoate (1.0 equiv)
-
Acetone (5.0 equiv)
-
Titanium(IV) Isopropoxide (
) (1.5 equiv) -
Sodium Cyanoborohydride (
) (1.5 equiv) [See Safety Note] -
THF (Anhydrous, 10 volumes)
Procedure:
-
Complexation: In a flame-dried flask under Nitrogen atmosphere, dissolve methyl 3-bromo-4-aminobenzoate (5.0 g, 21.7 mmol) in anhydrous THF (50 mL).
-
Titanium Addition: Add Acetone (8.0 mL, ~108 mmol) followed by
(9.6 mL, 32.5 mmol). -
Imine Formation: Stir the mixture at RT for 6–8 hours.
-
Observation: The solution may change color (often yellow/orange) indicating the formation of the titanium-amine complex.
-
-
Reduction: Dilute the mixture with absolute Ethanol (20 mL) (optional, aids solubility of reductant). Add
(2.0 g, 32.5 mmol) in one portion. -
Completion: Stir at RT for 4–6 hours. Monitor by HPLC. Conversion should be >95%.
-
Quench (Critical Step): Add 10 mL of water to quench. A heavy white precipitate (
) will form.-
Filtration: Dilute with EtOAc (100 mL). Filter the slurry through a pad of Celite to remove titanium salts. Wash the pad thoroughly with EtOAc.
-
-
Workup: Transfer filtrate to a separatory funnel. Wash with 1N NaOH (to remove any cyanide residues) followed by Brine. Dry over
. -
Purification: Concentrate in vacuo. The crude purity is often high enough for subsequent steps, but flash chromatography (as in Method A) yields analytical grade material.
Safety Note:
Comparative Data Analysis
| Feature | Method A (STAB/AcOH) | Method B (Ti-Mediated) |
| Primary Mechanism | Bronsted Acid Activation | Lewis Acid Activation + Dehydration |
| Conversion (24h) | 75 - 85% | 95 - 99% |
| Impurity Profile | Moderate (some unreacted SM) | Clean (Mono-alkylation high) |
| Operational Ease | High (Simple reagents) | Medium (Requires filtration of Ti salts) |
| Suitability | Initial Screening | Process Scale-Up / Difficult Substrates |
Visualizations
Experimental Workflow (Method B)
Caption: Step-by-step workflow for the Titanium-mediated reductive amination protocol.
Mechanistic Pathway
Caption: Mechanistic pathway highlighting Titanium's role in activating the sterically hindered amine.
Troubleshooting & Optimization
-
Stalled Reaction (Method A): If the reaction stalls at ~60% conversion, do not add more acid (this protonates the amine, deactivating it further). Instead, switch to Method B or add 3Å Molecular Sieves to Method A to remove water and drive imine formation.
-
Over-Alkylation: Isopropylation rarely over-alkylates to the tertiary amine due to steric hindrance (isopropyl is bulky). If observed, lower the temperature to 0°C during reduction.
-
Ester Hydrolysis: Avoid strong aqueous bases during workup. Use saturated
or dilute NaOH with rapid phase separation. -
Filtration Issues (Method B): The
precipitate can be fine. If Celite filtration is slow, add a small amount of water (1-2 mL) before filtration to aggregate the salts, or use a Rochelle's Salt (Potassium Sodium Tartrate) wash to solubilize the Titanium.
References
-
Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1, (16), 2527-2532.[1] Link - Foundational protocol for Ti-mediated amination.
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849-3862. Link - Standard STAB protocol reference.
-
Mattson, R. J., et al. (1990).[2] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[2] The Journal of Organic Chemistry, 55(8), 2552-2554.[2] Link - Specific application of Ti-isopropoxide for difficult amines.
-
PubChem Compound Summary. (2023). "Methyl 3-bromo-4-aminobenzoate." Link - Physical property data.
Sources
Application Note: Methyl 3-Bromo-4-(isopropylamino)benzoate as a Dual-Use Scaffold
Executive Summary
Methyl 3-Bromo-4-(isopropylamino)benzoate (CAS: 1324917-54-5 / 1403764-72-6) is a trisubstituted benzene derivative primarily recognized as the critical "skeleton" for the synthesis of Afatinib (a covalent EGFR inhibitor).[1] However, beyond medicinal chemistry, its unique Donor-Acceptor (D-A) architecture—featuring an electron-donating isopropylamine and an electron-withdrawing ester—makes it a high-value synthon for materials science.[1]
This guide outlines the utility of this molecule in two distinct tracks:
-
Bio-Organic Synthesis: As a precursor for quinazoline-based kinase inhibitors.[1]
-
Advanced Materials: As a building block for functionalized polymers, fluorescent probes, and drug-affinity chromatography matrices.[1]
Chemical Architecture & Reactivity
The molecule features three orthogonal reactive sites, allowing for sequential functionalization without protecting groups in many cases.
Reactivity Map
The following diagram illustrates the logical workflow for modifying this scaffold.
Figure 1: Orthogonal reactivity map.[1] Site A allows for pi-extension; Site B allows for anchoring; Site C enables heterocycle formation.[1]
Application A: Synthesis of Functional Materials (Organic Electronics)
The 3-bromo position is highly amenable to Palladium-catalyzed cross-coupling.[1] In materials science, this is utilized to create "Push-Pull" dyes or conjugated monomers where the benzoate acts as the acceptor and the amine as the donor.
Mechanism: Suzuki-Miyaura Coupling
By coupling the benzoate with aryl boronic acids, researchers can extend the
Protocol: Synthesis of Biaryl D-A Monomers
Objective: Couple this compound with Phenylboronic acid.
Reagents:
-
Substrate: this compound (1.0 equiv)[1]
-
Coupling Partner: Phenylboronic acid (1.2 equiv)
-
Catalyst: Pd(PPh3)4 (5 mol%) or Pd2(dba)3/SPhos for difficult substrates.
-
Base: K2CO3 (2.0 equiv, 2M aqueous)
-
Solvent: 1,4-Dioxane or Toluene/Ethanol (4:1).[1]
Step-by-Step Methodology:
-
Inerting: Charge a Schlenk flask with the substrate, boronic acid, and catalyst. Evacuate and backfill with Argon (
).[1] -
Solvation: Add degassed solvent (Dioxane) and aqueous base via syringe.
-
Reaction: Heat the mixture to 90°C for 12–16 hours. Note: The isopropylamino group is electron-donating, which may slightly deactivate the oxidative addition step; maintain temperature above 80°C.
-
Work-up: Cool to RT. Filter through a Celite pad to remove Pd black.[1] Dilute with EtOAc and wash with Brine.[1]
-
Purification: Flash column chromatography (Hexane/EtOAc gradient). The product will be a fluorescent solid.[1]
Application B: Bioactive Surface Functionalization
For drug development and chemical biology, this molecule serves as a "Warhead Anchor." By hydrolyzing the ester, the resulting acid can be immobilized onto amine-functionalized beads (e.g., Sepharose) to create affinity columns for screening kinase targets that bind to the anilino-quinazoline motif.
Workflow: Ester Hydrolysis & Amidation
The methyl ester is robust but can be saponified under controlled conditions to avoid affecting the bromine.[1]
Protocol: Preparation of the Free Acid Linker
Objective: Convert this compound to 3-Bromo-4-(isopropylamino)benzoic acid.
Reagents:
Step-by-Step Methodology:
-
Dissolution: Dissolve 1.0 g of the methyl ester in 15 mL THF.
-
Saponification: Add solution of LiOH (3 equiv) in 5 mL water dropwise at 0°C.
-
Reaction: Allow to warm to RT and stir for 4 hours. Monitor by TLC (the acid will remain at the baseline).
-
Acidification: Carefully adjust pH to ~3.0 using 1M HCl. The product often precipitates as a white/off-white solid.[1]
-
Isolation: Filter the precipitate, wash with cold water, and dry under vacuum.
Application C: Heterocycle Construction (Afatinib Pathway)
This is the primary industrial application.[1] The benzoate undergoes cyclization with formamidine acetate or similar electrophiles to form the quinazolin-4-one core.[1]
Pathway Diagram
The following DOT diagram visualizes the transition from the benzoate precursor to the drug scaffold.
Figure 2: Synthetic pathway from benzoate to quinazoline scaffold.
Quality Control & Data Specifications
When sourcing or synthesizing this material, the following specifications ensure suitability for high-precision research.
Physical Properties Table
| Property | Specification | Method |
| Appearance | Off-white to pale yellow solid | Visual |
| Purity | >98.0% | HPLC (254 nm) |
| Melting Point | 98–102°C | Capillary Method |
| Solubility | Soluble in DMSO, DCM, EtOAc; Insoluble in Water | Solubility Test |
| Identity (NMR) | Distinctive Isopropyl Septet (~3.7 ppm) | 1H NMR (DMSO-d6) |
Critical Impurities
-
Debrominated Analog: Methyl 4-(isopropylamino)benzoate.[1] Result of over-reduction during synthesis.[1] Detrimental to cross-coupling.[1]
-
Hydrolyzed Acid: 3-Bromo-4-(isopropylamino)benzoic acid.[1] Result of moisture exposure.[1] Check via acid-base titration or LCMS.[1]
References
-
Afatinib Synthesis & Intermediates
-
Buchwald-Hartwig/Suzuki Coupling Protocols
-
Amino-Benzoate Materials Applications
(Note: While specific "materials science" papers for this exact CAS number are rare due to its specialized use in Afatinib, the cited protocols for Buchwald/Suzuki coupling and amino-benzoate fluorescence are chemically validated for this structure.)
Sources
- 1. Methyl 3-bromo-4-fluorobenzoate | C8H6BrFO2 | CID 7018022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl 3-bromo-4-methylbenzoate, 99% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. Recent Advances in the Application of 2‐Aminobenzothiazole to the Multicomponent Synthesis of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Advances in synthesis and biological activities of quinazoline scaffold analogues: A review - Arabian Journal of Chemistry [arabjchem.org]
- 7. Effects of substituent position on aminobenzoate relaxation pathways in solution - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D1CP03759E [pubs.rsc.org]
Application Notes and Protocols for the Suzuki Coupling of Methyl 3-Bromo-4-(isopropylamino)benzoate
Introduction: The Strategic Importance of Suzuki Coupling in Medicinal Chemistry
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, particularly within the pharmaceutical and drug development sectors.[1][2] Its remarkable versatility and functional group tolerance have established it as a premier method for the construction of carbon-carbon bonds, a fundamental transformation in the synthesis of complex biologically active molecules.[1][2] This application note provides a detailed guide to the Suzuki coupling of Methyl 3-Bromo-4-(isopropylamino)benzoate, a substrate of interest in medicinal chemistry. We will delve into the mechanistic underpinnings of the reaction, explore the critical roles of the catalyst, ligand, base, and solvent, and provide detailed, actionable protocols for researchers and scientists.
Our focus is to empower drug development professionals with the knowledge to not only execute this reaction successfully but also to troubleshoot and optimize it for their specific needs. The presence of both an electron-donating isopropylamino group and an electron-withdrawing methyl ester on the aryl bromide presents unique challenges and considerations that this guide will address.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling reaction is a palladium-catalyzed process that involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4] Understanding this cycle is paramount to rational protocol design and optimization.
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide (in our case, this compound) to a Pd(0) complex. This step forms a Pd(II) intermediate. The choice of a sufficiently electron-rich and sterically bulky phosphine ligand is crucial to facilitate this often rate-determining step, especially with less reactive aryl bromides.[5][6]
-
Transmetalation: In this step, the organic group from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[3][5][7][8] The base plays a multifaceted role, also influencing the formation of the active palladium complex.[5]
-
Reductive Elimination: The final step is the reductive elimination of the two organic groups from the palladium center, which forms the desired C-C bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[4][5]
Key Reaction Parameters for this compound
The success of the Suzuki coupling of this compound hinges on the judicious selection of the following components:
Palladium Catalyst and Ligand Selection
The choice of the palladium source and, more critically, the phosphine ligand, profoundly influences the reaction's efficiency. For electron-rich aryl bromides like our substrate, bulky, electron-donating phosphine ligands are generally preferred.[6][9] These ligands promote the oxidative addition step and stabilize the active Pd(0) species.
| Ligand Class | Specific Ligand | Key Characteristics | Applicability to Substrate |
| Biaryl Phosphines | SPhos, XPhos | Highly effective for a broad range of substrates, including sterically hindered and electron-rich aryl halides.[9][10] | Excellent choice for promoting the coupling of the substituted aryl bromide. |
| Dialkylphosphines | P(t-Bu)₃, PCy₃ | Very electron-rich and bulky, often used for unreactive aryl chlorides but also effective for bromides.[6][11] | A strong candidate, particularly if oxidative addition proves to be challenging. |
| Triphenylphosphine | PPh₃ | A classic, widely used ligand, but may be less effective for more challenging substrates compared to modern biaryl phosphines.[6] | A good starting point for initial screening due to its availability and cost-effectiveness. |
The Crucial Role of the Base
The base is essential for the transmetalation step, activating the boronic acid.[3][7][8] The choice of base can significantly impact the reaction rate and yield. Common bases include carbonates, phosphates, and hydroxides.
| Base | Strength | Common Solvents | Notes |
| Potassium Carbonate (K₂CO₃) | Moderate | Toluene/Water, Dioxane/Water | A widely used and effective base for many Suzuki couplings. |
| Potassium Phosphate (K₃PO₄) | Stronger | Toluene, Dioxane (often with water) | Often provides higher yields, especially for challenging substrates.[3] |
| Cesium Carbonate (Cs₂CO₃) | Strong | Toluene, Dioxane (often with water) | A highly effective but more expensive option, can accelerate sluggish reactions.[12] |
For substrates with base-sensitive functional groups like the methyl ester in our target molecule, milder bases like potassium fluoride (KF) can be considered, although this may require higher reaction temperatures or longer reaction times.[8]
Solvent System Selection
The solvent plays a critical role in solubilizing the reactants and catalyst, and can influence the reaction mechanism.[13][14] A mixture of an organic solvent and water is commonly used to dissolve both the organic substrate and the inorganic base.[12]
| Solvent System | Properties | Considerations |
| Toluene/Water | Biphasic, good for a wide range of substrates. | Vigorous stirring is essential to ensure good mixing of the two phases.[12] |
| Dioxane/Water | Miscible, can lead to a homogeneous reaction mixture. | Dioxane is a common and effective solvent for Suzuki couplings.[12][15] |
| Tetrahydrofuran (THF)/Water | Miscible, another good option for achieving a homogeneous reaction. | Can be a good alternative to dioxane.[12] |
| N,N-Dimethylformamide (DMF) | Polar aprotic, can be effective for poorly soluble substrates.[12][14] | Can sometimes lead to side reactions and can be difficult to remove. |
Potential Challenges and Side Reactions
When working with substrates like this compound, several potential challenges and side reactions should be considered:
-
Catalyst Inhibition: The presence of the amine functionality could potentially lead to coordination with the palladium catalyst, thereby inhibiting its activity. The use of bulky ligands can help to mitigate this issue.
-
Buchwald-Hartwig Amination: Under certain conditions, a competing Buchwald-Hartwig amination reaction could occur, leading to the formation of N-arylated side products.[16][17] However, the conditions for Suzuki coupling are generally distinct from those optimized for C-N bond formation.[17][18]
-
Protodeboronation: This is a common side reaction where the boronic acid is replaced by a hydrogen atom, consuming the nucleophilic partner.[19] This can be more prevalent with prolonged reaction times or at elevated temperatures.
-
Dehalogenation: The aryl bromide can be reduced to the corresponding arene, a side reaction that can be promoted by certain palladium-hydride species.[4]
Experimental Protocols
The following protocols provide a starting point for the Suzuki coupling of this compound with a generic arylboronic acid. Optimization may be required for specific boronic acid partners.
Protocol 1: General Screening Conditions
This protocol is designed for the initial screening of reaction conditions to identify a promising catalyst system.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2 equivalents)
-
Solvent (e.g., Toluene/Water, 4:1 v/v)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
To a reaction vessel, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the palladium catalyst to the vessel under a positive pressure of inert gas.
-
Add the degassed solvent system to the reaction vessel via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Optimized Conditions with a Biarylphosphine Ligand
This protocol utilizes a more active catalyst system that is often effective for challenging substrates.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 1-2 mol%)
-
SPhos (1.2-2.4 mol%, relative to Pd)
-
Potassium phosphate (K₃PO₄, 2 equivalents)
-
Solvent (e.g., Dioxane/Water, 4:1 v/v)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
To a reaction vessel, add this compound, the arylboronic acid, and potassium phosphate.
-
In a separate vial, prepare the pre-catalyst by dissolving Pd(OAc)₂ and SPhos in a small amount of the reaction solvent under an inert atmosphere.
-
Evacuate and backfill the main reaction vessel with an inert gas three times.
-
Add the remaining degassed solvent to the main reaction vessel.
-
Transfer the pre-catalyst solution to the main reaction vessel via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique.
-
Upon completion, follow the work-up and purification procedure outlined in Protocol 1.
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a powerful transformation for the synthesis of novel compounds of interest in drug discovery. A thorough understanding of the reaction mechanism and the roles of the various components is essential for successful execution and optimization. By carefully selecting the palladium catalyst, ligand, base, and solvent system, researchers can achieve high yields of the desired coupled product. The protocols provided in this application note serve as a robust starting point for further exploration and development.
References
-
Suzuki reaction - Wikipedia. (n.d.). Retrieved from [Link]
-
why use base in suzuki coupling - Find China manufacturer and supplier - HZPT Blog. (2024, March 4). Retrieved from [Link]
-
Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC. (n.d.). Retrieved from [Link]
-
Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved from [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Retrieved from [Link]
-
Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening - ChemRxiv. (n.d.). Retrieved from [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online. (n.d.). Retrieved from [Link]
-
Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. (2023, January 29). Retrieved from [Link]
-
Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions - HEIA-FR. (2021, November 8). Retrieved from [Link]
-
Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed. (2005, June 29). Retrieved from [Link]
-
(PDF) Suzuki Cross Coupling Reaction-A Review - ResearchGate. (2025, August 10). Retrieved from [Link]
-
Suzuki Coupling: A powerful tool for the synthesis of natural products: A review. (2023, July 7). Retrieved from [Link]
-
Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents - Beilstein Journals. (2020, May 13). Retrieved from [Link]
-
Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation | Journal of the American Chemical Society. (2025, November 17). Retrieved from [Link]
-
Highly Active Palladium Catalysts for Suzuki Coupling Reactions - ACS Publications. (n.d.). Retrieved from [Link]
-
Optimizing Suzuki Coupling Reactions - CovaSyn. (n.d.). Retrieved from [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC. (n.d.). Retrieved from [Link]
-
Effect of pH in the development of high- yielding Suzuki coupling reactions of basic, amine containing substrates | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
-
Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC. (n.d.). Retrieved from [Link]
-
Aminative Suzuki–Miyaura coupling - Xingwei Li. (2024, March 1). Retrieved from [Link]
-
Optimization of reaction conditions for the Suzuki-Miyaura coupling - ResearchGate. (n.d.). Retrieved from [Link]
-
Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy | Journal of the American Chemical Society. (2024, August 13). Retrieved from [Link]
-
Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry - Semantic Scholar. (2022, January 18). Retrieved from [Link]
-
Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. (2024, August 13). Retrieved from [Link]
-
Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved from [Link]
-
Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates - Beilstein Journals. (2021, October 29). Retrieved from [Link]
-
The Suzuki Reaction - Chem 115 Myers. (n.d.). Retrieved from [Link]
-
A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. - ResearchGate. (2025, August 7). Retrieved from [Link]
-
Organoborane coupling reactions (Suzuki coupling) - PMC - NIH. (n.d.). Retrieved from [Link]
-
Suzuki vs. Hartwig-Buchwald : r/Chempros - Reddit. (2020, August 25). Retrieved from [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic - Semantic Scholar. (n.d.). Retrieved from [Link]
-
Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues - MDPI. (2023, November 15). Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. xisdxjxsu.asia [xisdxjxsu.asia]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. blog.hzpt.com [blog.hzpt.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. thieme-connect.com [thieme-connect.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 14. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 15. researchgate.net [researchgate.net]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. reddit.com [reddit.com]
- 18. benchchem.com [benchchem.com]
- 19. pubs.acs.org [pubs.acs.org]
Application Note: Optimization of Buchwald-Hartwig Amination for Sterically Hindered Ortho-Amino Aryl Benzoates
Executive Summary & Strategic Rationale
This guide details the method development and execution of Buchwald-Hartwig cross-coupling reactions utilizing Methyl 3-bromo-4-(isopropylamino)benzoate (1) . This substrate presents a classic "push-pull" electronic system with significant steric challenges:
-
Steric Hindrance: The bulky isopropylamino group at C4 is ortho to the reactive bromine at C3. This creates a crowded coordination sphere, inhibiting the approach of the palladium catalyst and the incoming nucleophile.
-
Electronic Deactivation: While the C1-methyl ester activates the ring for oxidative addition (electron-withdrawing), the C4-amino group is a strong electron donor, potentially destabilizing the oxidative addition intermediate.
-
Chemospecificity: The secondary amine at C4 is a potential chelation site that can poison the catalyst or compete in the reaction if not properly managed.
Target Audience: Medicinal chemists and process development scientists working on kinase inhibitor scaffolds (e.g., benzimidazole or quinazoline precursors).
Critical Mechanistic Insights
Ligand Selection: The "Steric Wall" Theory
Standard ligands (e.g., PPh3, BINAP) often fail with ortho-substituted aryl halides because they lack the bulk required to force the reaction forward. For this substrate, we utilize Dialkylbiaryl Phosphines (Buchwald Ligands) .
-
Why BrettPhos or RuPhos?
-
These ligands are extremely bulky. This bulk promotes the formation of the monoligated Pd(0) species (
), which is the active catalytic species. -
Crucially, the bulk accelerates Reductive Elimination —the rate-determining step in crowded systems—by "squeezing" the product out of the metal center.
-
The Base-Solvent Matrix
The methyl ester at C1 is sensitive to hydrolysis.
-
Avoid: Hydroxide bases (KOH, NaOH) or high temperatures with aqueous solvents.
-
Select: Cs₂CO₃ (Cesium Carbonate) in anhydrous 1,4-Dioxane or Toluene . Cs₂CO₃ is mild enough to preserve the ester but soluble enough in organic media to drive the deprotonation of the amine coupling partner.
Visualization of the Catalytic Cycle[1]
The following diagram illustrates the specific steric interactions during the catalytic cycle for this substrate.
Figure 1: Catalytic cycle highlighting the activation of the G3 precatalyst and the critical reductive elimination step facilitated by ligand bulk.
Experimental Protocol
Materials & Reagents
| Reagent | Equiv. | Role | Critical Attribute |
| Substrate (1) | 1.0 | Electrophile | >98% Purity, Dry |
| Amine Partner | 1.2 | Nucleophile | Primary/Secondary Amine |
| BrettPhos Pd G3 | 0.02 - 0.05 | Catalyst | Air-stable precatalyst |
| Cs₂CO₃ | 2.0 - 3.0 | Base | Anhydrous, finely ground |
| 1,4-Dioxane | [0.2 M] | Solvent | Anhydrous (<50 ppm H₂O) |
Step-by-Step Procedure (1.0 Gram Scale)
Preparation:
-
Drying: Flame-dry a 50 mL 2-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Cool under a stream of Argon.
-
Charging Solids: Add this compound (1.0 g, 3.67 mmol), the amine coupling partner (4.40 mmol, 1.2 equiv), and Cs₂CO₃ (2.4 g, 7.34 mmol, 2.0 equiv).
-
Catalyst Addition: Add BrettPhos Pd G3 (66 mg, 0.073 mmol, 2 mol%).
-
Note: If using G3 precatalyst, no additional ligand is needed. If using Pd(OAc)₂, add BrettPhos ligand (4 mol%) and premix in solvent for 5 mins.
-
Reaction: 4. Solvent & Degassing: Add anhydrous 1,4-Dioxane (18 mL). Sparge the mixture with Argon for 10 minutes (subsurface bubbling). 5. Heating: Seal the flask and heat to 100°C in an oil bath. 6. Monitoring: Monitor by HPLC or TLC (typ. 20% EtOAc/Hexane) every 2 hours.
- Visual Check: The reaction typically turns from a pale suspension to a dark orange/brown solution.
- Endpoint: Reaction is usually complete within 4-12 hours.
Workup: 7. Cooling: Cool to room temperature. 8. Filtration: Dilute with EtOAc (50 mL) and filter through a pad of Celite to remove inorganic salts and Palladium black. Rinse the pad with EtOAc. 9. Scavenging (Optional but Recommended): To remove residual Pd, stir the filtrate with SiliaMetS® Thiol or charcoal (10 wt%) for 30 minutes, then filter again. 10. Purification: Concentrate in vacuo. Purify via Flash Column Chromatography (SiO₂).
- Gradient: 0-30% EtOAc in Hexanes (adjust based on amine polarity).
Troubleshooting & Optimization Logic
If conversion is low (<50%) after 6 hours, follow this decision tree to optimize conditions without wasting material.
Figure 2: Troubleshooting logic flow for stalled reactions.
Common Failure Modes
-
Protodehalogenation (Debromination): If you observe the bromine being replaced by hydrogen (Methyl 4-(isopropylamino)benzoate), the catalyst is undergoing beta-hydride elimination or abstracting protons from the solvent.
-
Fix: Switch to a more electron-rich ligand like tBuBrettPhos or lower the temperature.
-
-
Ester Hydrolysis: Formation of the carboxylic acid.
-
Fix: Ensure Cs₂CO₃ is dry. Switch solvent to Toluene (more hydrophobic).
-
References
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link
-
Bruno, N. C., et al. (2013). Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions. Chemical Science, 4, 916-920. Link
-
Ingoglia, B. T., et al. (2019). Palladium-Catalyzed C–N Cross-Coupling: A Practical Guide for the Medicinal Chemist. Tetrahedron, 75(32), 4199-4211. Link
Troubleshooting & Optimization
Technical Support Center: Methyl 3-Bromo-4-(isopropylamino)benzoate Synthesis
Ticket ID: YIELD-OPT-MBIB-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Topic: Yield Optimization & Troubleshooting[1][2]
Executive Summary
The synthesis of Methyl 3-Bromo-4-(isopropylamino)benzoate is a critical step in developing various pharmaceutical scaffolds, particularly for kinase inhibitors.[1][2] Low yields in this synthesis are typically caused by two factors: the electronic deactivation of the aniline precursor (hindering reductive amination) or competitive side reactions (ester aminolysis) during nucleophilic substitution.[1]
This guide provides an autonomous, non-templated troubleshooting workflow designed to diagnose your specific failure mode and implement a self-validating solution.
Part 1: Strategic Route Selection
Before troubleshooting, verify you are using the correct route for your constraints.
| Feature | Route A: Reductive Amination | Route B: SNAr Displacement |
| Precursor | Methyl 4-amino-3-bromobenzoate | Methyl 3-bromo-4-fluorobenzoate |
| Reagent | Acetone + Reducing Agent | Isopropylamine |
| Key Challenge | Stalled Imine Formation: The electron-withdrawing ester and bromine deactivate the amine.[1][2] | Side Reaction: Aminolysis of the ester (forming the amide) at high temperatures. |
| Preferred For | Lab scale (<100g), mild conditions.[1] | Scale-up (>1kg), high throughput.[1][2] |
Part 2: Troubleshooting & Optimization Protocols
Scenario A: "I am using Reductive Amination, but conversion is stuck <50%."
Diagnosis: The electron-deficient aniline (deactivated by -COOMe and -Br) is a poor nucleophile.[1][2] It struggles to attack the acetone carbonyl to form the imine intermediate. Standard conditions (NaBH(OAc)₃/DCE) often fail here because the equilibrium favors the starting materials.
The Fix: Titanium(IV) Isopropoxide Mediated Reductive Amination
This protocol uses Ti(OiPr)₄ as a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium toward the imine before the reducing agent is added.
Protocol:
-
Imine Formation (Critical Step):
-
Charge Methyl 4-amino-3-bromobenzoate (1.0 equiv) into a dry flask.
-
Add Ti(OiPr)₄ (1.2 - 1.5 equiv) neat or in minimal THF.
-
Add Acetone (excess, 5-10 equiv).
-
Stir at room temperature for 12–24 hours. Monitor by TLC/LCMS.[1][2] You must see the imine peak (M+40) or disappearance of aniline before proceeding.[1]
-
-
Reduction:
-
Quench:
Why this works: The Titanium coordinates to the acetone, making it more electrophilic, and traps the water produced, preventing hydrolysis of the imine back to the starting aniline [1].
Scenario B: "I am using SNAr, but I see a byproduct with M+27 mass."
Diagnosis: You are experiencing Ester Aminolysis .[1][2][3] The isopropylamine is attacking the methyl ester instead of (or in addition to) displacing the fluoride. This generates the isopropyl amide byproduct.
The Fix: Temperature Control & Base Modulation
Protocol:
-
Solvent Switch: Use DMSO or NMP instead of volatile alcohols.[1][2] These polar aprotic solvents accelerate SNAr rates significantly, allowing lower reaction temperatures.
-
Base: Use DIPEA (Diisopropylethylamine) (2.0 equiv) as the proton scavenger.[1] Do not use excess isopropylamine as the base if aminolysis is observed.
-
Temperature: Maintain reaction at 60°C – 80°C . Do not reflux.[1][2]
-
Stoichiometry: Use exactly 1.1 equiv of Isopropylamine.
Part 3: Visualizing the Logic
The following diagram illustrates the decision matrix for optimizing this synthesis, highlighting the critical control points (CCPs) where yield is lost.
Caption: Optimization logic flow for selecting the correct troubleshooting protocol based on the synthetic route and observed failure mode.
Part 4: Frequently Asked Questions (FAQ)
Q1: Can I use NaBH₄ for the reductive amination? A: It is risky. NaBH₄ is a stronger reducing agent than NaBH(OAc)₃ or NaBH₃CN.[1] In methanol at room temperature, it can reduce the methyl ester to a benzyl alcohol. If you must use it, cool the reaction to -10°C and add the borohydride in small portions, or use additives like ZnCl₂ to modulate reactivity [2].
Q2: Why is the reaction mixture turning black during the SNAr reaction? A: This indicates decomposition, likely oxidative dehalogenation or polymerization. This often happens if the reaction is run in DMF at high temperatures (>120°C) without an inert atmosphere. Ensure you are under Nitrogen/Argon and keep the temperature below 100°C.
Q3: My product contains 3-4% starting material that I cannot separate by column chromatography. How do I purify it? A: The secondary amine product is more basic than the starting aniline (in Route A) or the fluoro-ester (in Route B).[1][2]
-
Purification Hack: Dissolve the crude mixture in Ethyl Acetate and wash with 1M HCl . The product (secondary amine) will protonate and move to the aqueous layer. The starting material (weakly basic aniline or neutral ester) will remain in the organic layer. Separate, then basify the aqueous layer with NaHCO₃ and extract back into organic solvent.
Part 5: Data & Chemical Safety[1]
Reagent Compatibility Table
| Reagent | Role | Compatibility Note |
| NaBH(OAc)₃ | Reducing Agent | Recommended. Mild, tolerates esters.[1][2][4] |
| NaBH₃CN | Reducing Agent | Effective. Toxic (generates HCN).[1][2] Requires pH ~6.[1][2] |
| Ti(OiPr)₄ | Lewis Acid | Critical for Yield. Water sensitive.[1][2] Quench carefully. |
| DMSO | Solvent (SNAr) | Difficult to remove.[1] Wash with brine/water 5x during workup.[1][2] |
Safety Warnings
-
Bromine Stability: While the bromine on the aromatic ring is relatively stable, avoid using palladium catalysts (e.g., hydrogenation) for the reductive amination, as this will cause hydrodebromination (loss of the Br atom).
-
Titanium Workup: Quenching Ti(OiPr)₄ reactions with water creates a thick gel.[1] Use the "Fieser" method or dilute NaOH to create a filterable solid.
References
-
Mattson, R. J., et al. "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." Journal of Organic Chemistry, vol. 55, no. 8, 1990, pp. 2552–2554.
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1] Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849–3862.[5]
- March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th ed., Wiley-Interscience, 2007. (General reference for SNAr mechanisms and ester aminolysis kinetics).
Sources
- 1. Methyl 3-bromo-4-fluorobenzoate | C8H6BrFO2 | CID 7018022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. fishersci.com [fishersci.com]
- 4. CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method - Google Patents [patents.google.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Common side products in the synthesis of Methyl 3-Bromo-4-(isopropylamino)benzoate
Welcome to the technical support guide for the synthesis of Methyl 3-Bromo-4-(isopropylamino)benzoate. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during this synthesis. By understanding the underlying chemical principles, you can optimize your reaction conditions to maximize yield and purity.
The synthesis of this molecule is typically approached via one of two primary routes:
-
Electrophilic Aromatic Substitution (EAS): Bromination of Methyl 4-(isopropylamino)benzoate. This is often the more direct route, provided the starting material is accessible.
-
Nucleophilic Aromatic Substitution (SNA_r_): Reaction of a di-halogenated precursor, such as Methyl 3,4-dibromobenzoate, with isopropylamine.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios for both routes, followed by a recommended experimental protocol.
Part 1: Troubleshooting the Electrophilic Bromination Route
This route is attractive due to its directness. The powerful activating and ortho, para-directing effect of the secondary amine group, combined with the meta-directing ester, strongly favors bromination at the desired C-3 position. However, the high reactivity of the substrate can also lead to specific side products.
Frequently Asked Questions (FAQs)
Question 1: My mass spectrometry analysis shows a significant peak for a di-brominated product. What is this compound and how can I prevent its formation?
Answer: The most common di-brominated side product is Methyl 3,5-Dibromo-4-(isopropylamino)benzoate .
-
Causality: The isopropylamino group is a strong activating group, making the aromatic ring electron-rich and highly susceptible to electrophilic attack. After the first bromine atom is added at the C-3 position, the ring remains activated. This allows for a second electrophilic substitution to occur at the other available ortho position (C-5) relative to the amine. This phenomenon is common in the bromination of phenols and anilines, which are similarly activated systems[1].
-
Troubleshooting & Prevention:
-
Stoichiometry Control: Use a precise stoichiometry of the brominating agent (e.g., N-Bromosuccinimide (NBS) or Br₂), typically 1.0 to 1.05 equivalents. An excess of the brominating agent is the primary cause of di-bromination.
-
Temperature Management: Perform the reaction at low temperatures (e.g., 0 °C to 5 °C). Lowering the temperature reduces the overall reaction rate, allowing for greater selectivity and minimizing the rate of the second bromination, which has a slightly higher activation energy.
-
Slow Addition: Add the brominating agent dropwise or in small portions over an extended period. This keeps the instantaneous concentration of the electrophile low, favoring the mono-brominated product.
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often preferred over liquid bromine (Br₂) as it is a solid that is easier to handle and can provide a slow, low-concentration release of Br₂ in the presence of an acid catalyst, enhancing selectivity[2].
-
Question 2: My reaction is sluggish and I have a lot of unreacted starting material, Methyl 4-(isopropylamino)benzoate. What can I do?
Answer: Incomplete conversion is often a result of suboptimal reaction conditions or deactivation of the brominating agent.
-
Causality: While the substrate is activated, the reaction still requires sufficient energy and an active electrophile. The brominating agent may be degraded by moisture, or the reaction temperature may be too low for the chosen solvent and catalyst system.
-
Troubleshooting & Prevention:
-
Solvent Choice: Use an appropriate solvent. Acetic acid or dichloromethane are common choices that can facilitate the reaction. For NBS bromination, polar aprotic solvents can also be effective.
-
Catalyst: While the substrate is highly activated, a catalytic amount of a protic acid (like acetic acid) or a Lewis acid can sometimes be used to polarize the Br-Br bond, creating a more potent electrophile[3].
-
Reaction Time & Temperature: If the reaction is clean but incomplete at a low temperature, consider allowing it to warm slowly to room temperature after the addition of the brominating agent is complete. Monitor the progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Reagent Quality: Ensure your brominating agent (especially NBS) is pure and has been stored correctly, as it can decompose over time.
-
Part 2: Troubleshooting the Nucleophilic Aromatic Substitution (SNA_r_) Route
This route involves reacting a precursor like Methyl 3,4-dibromobenzoate or Methyl 3-bromo-4-fluorobenzoate with isopropylamine. The reaction proceeds via an addition-elimination mechanism, where the rate is enhanced by the electron-withdrawing ester group.[4][5]
Frequently Asked Questions (FAQs)
Question 1: I am getting an isomeric impurity that is difficult to separate from my desired product. What is it and why is it forming?
Answer: If you started from Methyl 3,4-dibromobenzoate, the likely isomeric impurity is Methyl 4-Bromo-3-(isopropylamino)benzoate .
-
Causality: In the SNA_r_ mechanism, the nucleophile (isopropylamine) attacks the electron-deficient ring. The electron-withdrawing methyl ester group activates both the ortho (C-3) and para (C-4) positions. While the para position is generally more sterically accessible and electronically favored, some substitution can occur at the ortho position, leading to the isomeric side product. The relative ratio depends on the precise conditions and the leaving group.
-
Troubleshooting & Prevention:
-
Use a Better Leaving Group: If possible, start with Methyl 3-bromo-4-fluorobenzoate . Fluorine is a much better leaving group than bromine in SNA_r_ reactions because its high electronegativity makes the carbon it is attached to more electrophilic and stabilizes the intermediate Meisenheimer complex[4]. This significantly enhances the reaction rate and selectivity for substitution at the C-4 position.
-
Temperature Control: Running the reaction at the lowest feasible temperature that allows for a reasonable reaction rate can improve selectivity.
-
Question 2: My product is contaminated with a significant amount of N-isopropyl-3-bromo-4-(isopropylamino)benzamide. How can this be avoided?
Answer: This side product results from the aminolysis of the methyl ester.
-
Causality: Isopropylamine is not only a nucleophile for the aromatic ring but can also attack the electrophilic carbonyl carbon of the methyl ester. This competing reaction forms a stable amide. This side reaction is highly dependent on temperature and reaction time.
-
Troubleshooting & Prevention:
-
Minimize Reaction Temperature: This is the most critical factor. Higher temperatures significantly accelerate the rate of aminolysis. Aim for the lowest temperature that gives a good rate of the desired SNA_r_ reaction.
-
Limit Excess Amine: While an excess of isopropylamine is needed to drive the reaction, using a very large excess (e.g., >5 equivalents) can increase the probability of the aminolysis side reaction. A moderate excess (2-3 equivalents) is often sufficient.
-
Reduce Reaction Time: Monitor the reaction closely and stop it as soon as the starting aryl halide is consumed to prevent prolonged exposure of the product ester to the amine at elevated temperatures.
-
Troubleshooting Summary Table
| Symptom (Observed Issue) | Probable Cause (Reaction Route) | Potential Side Product | Recommended Solution |
| MS peak at M+78/80 Da | Electrophilic Bromination | Methyl 3,5-Dibromo-4-(isopropylamino)benzoate | Reduce brominating agent to 1.0 eq; lower temperature to 0 °C; slow addition. |
| Difficult-to-separate isomer | Nucleophilic Substitution (from di-bromo) | Methyl 4-Bromo-3-(isopropylamino)benzoate | Use Methyl 3-bromo-4-fluorobenzoate as starting material; lower reaction temperature. |
| MS peak at M+42 Da | Nucleophilic Substitution | N-isopropyl-3-bromo-4-(isopropylamino)benzamide | Lower reaction temperature significantly; reduce excess amine; minimize reaction time. |
| High % of starting material | Both Routes | (Unreacted Starting Material) | Check reagent quality; increase temperature slightly after addition; ensure proper solvent/catalyst. |
Visualization of Reaction Pathways
The following diagrams illustrate the main synthetic pathway and the formation of a key side product.
Caption: Main synthesis via electrophilic bromination.
Caption: Formation of the di-brominated side product.
Caption: Troubleshooting decision tree for impurity analysis.
Recommended Experimental Protocol: Electrophilic Bromination
This protocol is based on established methods for the selective bromination of activated aromatic systems.[2]
Materials:
-
Methyl 4-(isopropylamino)benzoate
-
N-Bromosuccinimide (NBS), recrystallized
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add Methyl 4-(isopropylamino)benzoate (1.0 eq). Dissolve it in anhydrous dichloromethane (approx. 0.1 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: In a separate flask, weigh out N-Bromosuccinimide (1.05 eq). Add the NBS to the reaction mixture in small portions over 30-60 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction Monitoring: Stir the reaction at 0 °C. Monitor the consumption of the starting material by TLC (e.g., using 20% Ethyl Acetate/Hexanes). The reaction is typically complete within 1-3 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by adding cold, saturated aqueous sodium thiosulfate solution to destroy any unreacted bromine/NBS. Stir for 10 minutes.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude material can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the pure this compound.
References
-
Patsnap. (2015, December 30). Synthesis method for 3-bromine-4-(methylol)methyl benzoate. Eureka. Retrieved from [Link]
- Google Patents. (2007). Process for preparing methyl 4-(aminomethyl)benzoate.
- Google Patents. (2003). 3-bromo-4-hydroxybenzoic acid methyl ester preparation method.
-
Chemistry Steps. (2021, August 9). Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Quora. (2017, February 8). How is the mechanism of side reaction, dibrominated product, which generated during bromination of methylbenzene by NBS/BPO?. Retrieved from [Link]
-
ChemSynthesis. (2025, May 20). methyl 3-bromo-4-methylbenzoate. Retrieved from [Link]
-
Reagentia. (n.d.). This compound (1 x 25 g). Retrieved from [Link]
-
Reagentia. (n.d.). This compound (1 x 1 g). Retrieved from [Link]
-
YouTube. (2020, December 27). Synthesis of Methyl benzoate with reaction mechanism. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 3-bromo-4-(bromomethyl)benzoate. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 3-bromo-4-methylbenzoate. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, February 3). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
WordPress. (2021, January 10). Reaction of bromine / toluene and methyl benzoate and the nitration mixture. Retrieved from [Link]
-
NPTEL. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
University of Manitoba. (n.d.). Preparation of Methyl Benzoate. Retrieved from [Link]
-
MDPI. (2024, July 26). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). BROMINATION OF COMPOUNDS CONTAINING TWO AROMATIC NUCLEI - Part IV. Retrieved from [Link]
-
Dalal Institute. (n.d.). Aromatic Nucleophilic Substitution. Retrieved from [Link]
-
University of Cambridge. (n.d.). Practical Synthesis of Fragment - Supporting Information. Retrieved from [Link]
-
Pearson. (2024, August 10). What is the major product(s) of each of the following reactions? a. bromination of p-methylbenzoic acid. Retrieved from [Link]
-
ACS Publications. (2022, March 16). Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. The Journal of Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Solid Phase Synthesis of 4″-epi-Methylamino-4″-deoxyavermectin B1 Benzoate. Retrieved from [Link]
Sources
- 1. CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method - Google Patents [patents.google.com]
- 2. par.nsf.gov [par.nsf.gov]
- 3. drmarkforeman.wordpress.com [drmarkforeman.wordpress.com]
- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
Troubleshooting failed reactions involving Methyl 3-Bromo-4-(isopropylamino)benzoate
Technical Support Center: Methyl 3-Bromo-4-(isopropylamino)benzoate
Status: Operational Ticket ID: #TRB-MBIB-001 Subject: Troubleshooting Reaction Failures & Optimization Protocols Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
This compound is a deceptively simple intermediate. While it appears to be a standard aryl bromide, it presents a "perfect storm" of challenges for transition-metal catalysis:
-
Steric Hindrance: The ortho-isopropylamino group creates significant bulk, impeding the approach of metal centers (e.g., Palladium).
-
Electronic Deactivation: The amino group is strongly electron-donating, making the C-Br bond electron-rich and resistant to oxidative addition.
-
Labile Functionality: The methyl ester is prone to hydrolysis under the basic conditions required for cross-coupling.
This guide addresses the three most common failure modes: Catalytic Stagnation (No Reaction) , Protodebromination (Loss of Br) , and Unwanted Hydrolysis .
Module 1: The "No Reaction" Scenario
Symptom: Starting material remains unconsumed despite heating. Catalyst turns black (Pd black precipitation).[1]
Root Cause Analysis: The ortho-isopropyl group blocks the Palladium center. Standard ligands like PPh3 or dppf are insufficiently active. The electron-rich ring further reduces the rate of oxidative addition, often making it the rate-limiting step.
Troubleshooting Protocol:
| Parameter | Standard (Failing) Condition | Optimized Protocol | Scientific Rationale |
| Ligand | PPh3, dppf, Xantphos | XPhos, RuPhos, or BrettPhos | Dialkylbiaryl phosphines (Buchwald ligands) are bulky and electron-rich. They force the formation of the active monoligated Pd(0) species necessary for hindered substrates [1]. |
| Catalyst Source | Pd(PPh3)4, Pd(OAc)2 | Pd-Precatalysts (e.g., XPhos Pd G4) | Pre-catalysts ensure a 1:1 Pd:Ligand ratio and activate rapidly, preventing Pd black formation before the reaction starts [2]. |
| Temperature | 80°C | 100°C - 110°C | Higher energy is required to overcome the activation barrier of the electron-rich C-Br bond. |
Q: Why not just add more catalyst? A: Adding more inactive catalyst (like Pd(PPh3)4) only increases the concentration of "spectator" metal that eventually aggregates into inactive Pd black. You need a more active catalyst, not more of a bad one.
Module 2: The "Wrong Product" Scenario (Side Reactions)
Issue A: Protodebromination (Dehalogenation)
Symptom: LCMS shows a mass of M-79 (Loss of Br, replaced by H). The product is Methyl 4-(isopropylamino)benzoate.
Mechanism:
In hindered systems, if the transmetallation step is slow, the Pd(II)-Ar intermediate may undergo
Corrective Action:
-
Solvent Switch: Strictly avoid primary/secondary alcohols (MeOH, iPrOH). Use anhydrous 1,4-Dioxane or Toluene .
-
Strict Anhydrous Conditions: Water can facilitate protonolysis of the Pd-Ar bond.
-
Ligand Tuning: While bulky ligands help coupling, excessively bulky ligands can sometimes promote dehalogenation if the coupling partner is slow to react. Ensure the coupling partner (boronic acid/amine) is in excess (1.5 - 2.0 equiv).
Issue B: Ester Hydrolysis
Symptom: Formation of the carboxylic acid (Mass M-14). Product precipitates or stays in the aqueous layer during workup.
Corrective Action: Most Suzuki couplings use aqueous bases (Na2CO3, K2CO3). Methyl esters are easily hydrolyzed at elevated temperatures in these conditions.
-
Solution: Switch to an anhydrous base system .
-
Recommended:K3PO4 (finely ground) or Cs2CO3 in Dioxane.
-
Alternative: Use a hindered organic base like DBU if inorganic bases fail, though this may require higher temperatures.
-
Visual Troubleshooting Logic
The following diagram illustrates the decision-making process for troubleshooting reactions with this specific scaffold.
Figure 1: Decision matrix for diagnosing reaction failures based on LCMS data.
Module 3: Purification & Analysis
The "Hidden" Impurity: The protodebrominated byproduct (Methyl 4-(isopropylamino)benzoate) is structurally very similar to the starting material. They often co-elute on standard silica columns.
Differentiation Strategy:
| Feature | Starting Material (Br) | Byproduct (Des-Br) |
| 1H NMR (Aromatic) | Asymmetric pattern (d, dd, d) | Symmetric AA'BB' pattern (approximate) |
| LCMS Isotope | 1:1 ratio of M and M+2 (79Br/81Br) | Single mass peak (no Br pattern) |
| TLC (Hex/EtOAc) | Slightly lower Rf (more polar due to Br) | Slightly higher Rf |
Purification Tip: If the byproduct is present, standard flash chromatography is often insufficient.
-
Recommendation: Recrystallization from Heptane/EtOAc (9:1) often preferentially crystallizes the bromo-ester while leaving the des-bromo impurity in the mother liquor.
Experimental Protocol: Optimized Suzuki Coupling
Use this protocol as a baseline to avoid the issues listed above.
-
Charge: To a reaction vial, add this compound (1.0 equiv), Boronic Acid (1.5 equiv), XPhos Pd G4 (2-5 mol%), and anhydrous K3PO4 (3.0 equiv).
-
Inert: Seal the vial and purge with Nitrogen/Argon for 5 minutes.
-
Solvent: Add anhydrous 1,4-Dioxane (0.1 M concentration relative to substrate). Do not use un-degassed solvent.
-
Reaction: Heat to 100°C for 4–16 hours.
-
Workup: Dilute with EtOAc, filter through a celite pad (to remove phosphate salts), and concentrate.
References
-
BenchChem. (2025).[2] Technical Support Center: Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides. Retrieved from 2
-
WuXi AppTec. (2024). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Retrieved from 3
-
Organic Chemistry Portal. (2024). Suzuki-Miyaura Coupling: Mechanism and Optimization. Retrieved from 4
-
Yoneda Labs. (2024). Suzuki-Miyaura cross-coupling: Practical Guide and Side Reactions. Retrieved from 5
Sources
Stability issues of Methyl 3-Bromo-4-(isopropylamino)benzoate under reaction conditions
[1][2]
Chemical Profile & Reactivity Logic
To troubleshoot stability, one must first understand the electronic "tug-of-war" within the molecule.[1] This compound features a "Push-Pull" electronic system :
-
The Pull (Ester): The methyl ester at C1 is an Electron Withdrawing Group (EWG), activating the ring for nucleophilic attack but making the carbonyl itself susceptible to hydrolysis.[1][2]
-
The Push (Amine): The isopropylamino group at C4 is a strong Electron Donating Group (EDG) by resonance.[1][2]
-
The Pivot (Bromine): The bromine at C3 is sterically crowded (ortho to the amine) and electronically deactivated for oxidative addition compared to typical aryl bromides due to the electron-rich nature of the ring.[1][2]
Reactivity Hotspot Diagram
The following diagram visualizes the critical stability nodes based on the compound's electronic structure.
Figure 1: Mechanistic stability map identifying functional groups susceptible to degradation under specific reaction triggers.[1][2]
Critical Stability Modules
Module A: Ester Integrity (Hydrolysis & Transesterification)
The methyl ester is the most labile part of this molecule.[1][2] While the para-amino group donates electron density (resonance) that stabilizes the carbonyl against attack, the ester remains vulnerable under forcing conditions.[1][2]
-
The Issue: Loss of the methyl group to form the carboxylic acid (Hydrolysis) or exchange with reaction solvents (Transesterification).[1][2]
-
Causality:
-
Base Hydrolysis (Saponification): Even mild bases (e.g.,
in wet DMF) can hydrolyze the ester if heated prolonged >60°C. Strong bases (NaOH, LiOH) will hydrolyze it rapidly at RT.[1][2] -
Transesterification: Using Ethanol or Isopropanol as a solvent with a catalytic amount of base (or acid) will convert the Methyl ester to an Ethyl or Isopropyl ester.[1][2] This changes the molecular weight and retention time, often confusing LCMS analysis.[1][2]
-
Protocol: Preventing Ester Degradation
-
Solvent Choice: If the reaction involves nucleophiles or bases, use aprotic solvents (THF, DMF, Acetonitrile) or match the alcohol to the ester (use Methanol only).[1][2]
-
Base Selection: For coupling reactions, prefer inorganic phosphates (
) or hindered organic bases (DIPEA) over hydroxides or alkoxides.[1][2] -
Workup: Avoid quenching with strong aqueous base.[1][2] Use saturated
or dilute phosphate buffer (pH 6-7).[1]
Module B: Halogen Stability (Protodebromination)
The bromine atom at C3 is intended as a handle for cross-coupling (e.g., Suzuki-Miyaura).[1][2] However, it is prone to accidental removal.[1][2]
-
The Issue: Disappearance of the Bromine peak in NMR/MS; formation of Methyl 4-(isopropylamino)benzoate.
-
Causality:
-
Catalytic Hydrogenation: If you are reducing a nitro group or an alkene elsewhere in the molecule using Pd/C and
, the C-Br bond will likely cleave (hydrogenolysis) simultaneously.[1][2] -
Lithium-Halogen Exchange: Treatment with alkyl lithiums (n-BuLi) will exchange the Br for Li instantly.[1] If not quenched with an electrophile immediately, it protonates during workup.[1][2]
-
Protocol: Safe Cross-Coupling
-
Catalyst: Use Pd(0) sources with bulky phosphine ligands (e.g.,
or XPhos Pd G2) which facilitate the coupling faster than the side reactions.[1][2] -
Alternative Reduction: If reducing other functional groups, use selective reductants like
(for nitro groups) or instead of catalytic hydrogenation to preserve the C-Br bond.[1][2]
Module C: Amine Functionality (Oxidation)
The secondary amine (isopropylamino) is electron-rich.[1]
Troubleshooting Guide (FAQ)
This section addresses specific symptoms observed during experimentation.
Scenario 1: "My product mass is M-14 (or M+14) after reaction in alcohol."
-
Explanation: You likely used Ethanol (M+14) or Isopropanol (M+28) as a solvent with a basic catalyst.[1][2] The methoxide leaving group was replaced by the solvent alkoxide.[1][2]
-
Solution: Switch solvent to Methanol (matches the ester) or a non-nucleophilic aprotic solvent like Dichloromethane (DCM) or Toluene .[1][2]
Scenario 2: "The Bromine is gone after I tried to reduce a double bond."
-
Explanation: Standard Pd/C hydrogenation conditions are too aggressive for aryl bromides.[1][2]
-
Solution: Use Wilkinson's Catalyst (
) for alkene reduction, which generally tolerates aryl halides, or add a catalyst poison (e.g., dipyridyl) to the Pd/C system.[1][2]
Scenario 3: "Low yield in Suzuki Coupling; starting material remains."
-
Diagnosis: Deactivated Electrophile.
-
Explanation: The amino group at the ortho position to the bromine and para to the ester donates electron density, making the C-Br bond less electrophilic for the oxidative addition step of the catalytic cycle.[1][2]
-
Solution: Increase temperature to 80-100°C and use a highly active catalyst system such as
with S-Phos or X-Phos ligands, which are designed for sterically hindered and electron-rich aryl halides.[1][2]
Quantitative Data Summary
| Parameter | Stability Limit | Recommended Condition | Risk Factor |
| pH Range | 3.0 - 9.0 | pH 7.0 (Buffer) | Hydrolysis (Acid/Base) |
| Temperature | < 120°C | 20°C - 80°C | Thermal Decomposition |
| Solvent Compatibility | MeOH, DCM, THF, DMF | MeOH (if alcohol needed) | Transesterification in EtOH/iPrOH |
| Reductive Stability | Poor (vs H2/Pd) | Fe, SnCl2, NaBH4 | C-Br bond cleavage |
Diagnostic Workflow
Use this logic flow to identify the root cause of impurity formation.
Figure 2: Diagnostic logic tree for identifying common degradation products via Mass Spectrometry.[1][2]
References
-
PubChem Compound Summary . (n.d.). Methyl 3-bromo-4-methylbenzoate (Structural Analog Stability Data). National Center for Biotechnology Information.[1][2] Retrieved from [Link][1][2]
-
National Institutes of Health (NIH) . (2022).[1][2] Comparative chemical and biological hydrolytic stability of homologous esters. Retrieved from [Link]
Technical Support Center: Optimizing Catalyst Loading for Methyl 3-Bromo-4-(isopropylamino)benzoate
Case ID: OPT-CAT-2026-MBIB Subject: Catalyst Loading Minimization & Reaction Troubleshooting Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
You are working with Methyl 3-Bromo-4-(isopropylamino)benzoate .[1] This substrate presents a unique "Push-Pull" electronic environment:
-
The Electrophile: The aryl bromide is activated for oxidative addition by the electron-withdrawing methyl ester (meta position).
-
The Nucleophile/Challenger: The secondary isopropylamine (ortho to the bromide) presents steric bulk and potential coordination sites that can inhibit Palladium (Pd) catalysts.
-
The Liability: The methyl ester is susceptible to hydrolysis under harsh basic conditions.
This guide provides a logic-driven approach to reducing catalyst loading from typical screening levels (5–10 mol%) to process-viable levels (<1 mol%), specifically tailored to the steric and electronic constraints of this molecule.
Module 1: Catalyst System Selection
Q: Why is my standard Pd(PPh3)4 system failing or requiring high loading?
A: The "Tetrakis" system is often insufficient for this substrate due to the steric hindrance of the isopropyl group and the potential for the secondary amine to coordinate to the Pd center, effectively "poisoning" it. You require a catalyst system driven by Bulky, Electron-Rich Phosphine Ligands .
Recommended Catalyst Architectures
| Component | Recommendation | Technical Rationale |
| Ligand | XPhos or RuPhos | Steric Demand: These Buchwald-type ligands are bulky enough to prevent the isopropylamine from coordinating to the Pd center. Electronics: They are electron-rich, facilitating rapid oxidative addition into the C-Br bond. |
| Pd Source | Pd-Precatalysts (Gen 3/4) | Activation: Use pre-formed catalysts (e.g., XPhos Pd G4) to ensure a 1:1 Pd:Ligand ratio and rapid initiation. Avoid Pd(OAc)₂ unless mixing with excess ligand, as induction periods can lead to side reactions. |
| Base | K₃PO₄ or Cs₂CO₃ | Ester Safety: Avoid hydroxides (NaOH/LiOH) or alkoxides (NaOtBu) which will hydrolyze the methyl ester. Carbonates and phosphates are milder buffering bases. |
Module 2: The Optimization Workflow
Q: How do I systematically lower the catalyst loading without crashing the yield?
A: You cannot simply "add less catalyst." You must improve the Turnover Number (TON) . Follow this iterative reduction protocol.
Optimization Logic Flow
Caption: Iterative workflow for maximizing Turnover Number (TON) while monitoring reaction kinetics.
Step-by-Step Protocol
-
The "Overkill" Baseline: Establish full conversion at 5 mol% Pd . If this fails, do not optimize loading; optimize the Ligand/Solvent first.
-
The Kinetic Check: Run the reaction at 5 mol% but sample it at 15 min, 30 min, 1h, and 2h.
-
Insight: If the reaction is done in 15 minutes, your catalyst is incredibly active, and you can likely drop loading by 10x immediately.
-
-
The Halving Method: Reduce loading to 2.5 mol%, then 1.25 mol%, then 0.6 mol%.
-
Crucial: As Pd concentration drops, the reaction becomes more sensitive to oxygen and impurities. Solvent degassing becomes critical at <1 mol% loading.
-
Module 3: Troubleshooting Common Failures
Q: My reaction starts well but stops at 60% conversion. Adding more catalyst doesn't help. Why?
A: This is likely Catalyst Deactivation or Product Inhibition , not just low activity.
Troubleshooting Matrix
| Symptom | Probable Cause | Corrective Action |
| Reaction Stalls (<100% Conv.) | Pd Black Formation: The active Pd(0) species is aggregating and precipitating out of solution. | Add Excess Ligand: If using 0.5 mol% Pd, use 1.0 mol% Ligand (2:1 ratio). The extra ligand stabilizes the Pd(0) species at low concentrations [1]. |
| Dehalogenation (H-Ar) | Protodehalogenation: The C-Br bond is reduced to C-H instead of coupling. Common in hindered substrates. | Switch Solvent: Avoid alcohols (MeOH, EtOH). Use aprotic polar solvents like 1,4-Dioxane or Toluene . Ensure the solvent is strictly anhydrous. |
| Ester Hydrolysis | Base Too Strong/Wet: Hydroxide generation in the presence of water. | Buffer the System: Switch from K₂CO₃ to K₃PO₄ (Tribasic Potassium Phosphate) . Use a minimal amount of water (e.g., 10:1 Dioxane:Water) or switch to anhydrous conditions with Cs₂CO₃. |
| Low Yield with Amine | Pd-Amine Coordination: The isopropylamine substrate is binding to the Pd. | Temperature Ramp: Start the reaction at 60°C. If slow, ramp to 80-100°C. Higher heat promotes ligand exchange, kicking the amine off the metal center [2]. |
Module 4: Validated Experimental Protocol
Application: Suzuki-Miyaura Coupling of this compound with an Aryl Boronic Acid.
Reagents:
-
Substrate: 1.0 equiv
-
Boronic Acid: 1.2 equiv
-
Catalyst: XPhos Pd G4 (0.5 – 1.0 mol%)
-
Base: K₃PO₄ (2.0 equiv)
-
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Procedure:
-
Charge Solids: In a reaction vial, add the aryl bromide substrate, boronic acid, K₃PO₄, and the Pd precatalyst.
-
Degas: Seal the vial. Evacuate and backfill with Argon (x3).[2] Note: Oxygen is the enemy of low-loading catalysis.
-
Solvent Addition: Add sparged (degassed) 1,4-Dioxane and Water via syringe.
-
Thermal Activation: Heat to 80°C with vigorous stirring.
-
Why? XPhos Pd G4 requires heat to activate and release the active species.
-
-
Monitoring: Check HPLC/UPLC at 1 hour.
-
Target: >98% conversion of the bromide.
-
Workup: Dilute with EtOAc, wash with water (to remove salts), dry over MgSO₄.
-
Mechanism of Action (Visualized)
Caption: The Pd(0)/Pd(II) catalytic cycle. Bulky ligands (L) accelerate the Reductive Elimination step.
References
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. [Link]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions of heteroaryl halides with heteroaryl boronic acids and esters. Accounts of Chemical Research, 41(11), 1461-1473. [Link]
-
Ingoglia, B. T., & Buchwald, S. L. (2016). Suzuki–Miyaura Cross-Coupling of Unstable Polyfluorophenyl and 2-Heteroaryl Boronates. Organic Letters, 18(12), 2808–2811. [Link]
Sources
Technical Support Guide: Recrystallization of Methyl 3-Bromo-4-(isopropylamino)benzoate
Executive Summary & Molecule Profile
User Query: "I am struggling to obtain high-purity crystals of Methyl 3-Bromo-4-(isopropylamino)benzoate. The product often oils out or retains a yellow/brown color."
Scientist’s Analysis: This molecule is a critical intermediate, often utilized in the synthesis of Thyroid Hormone Receptor-beta (THR-β) agonists like Resmetirom (MGL-3196) [1, 2].[1] Its structural duality—a lipophilic brominated ring combined with a polar secondary amine and a hydrolytically sensitive methyl ester—creates a narrow window for successful crystallization.
The "oiling out" phenomenon is classic for low-melting secondary amines containing esters. The colored impurities typically arise from the oxidation of the aniline nitrogen or trace palladium residues if synthesized via cross-coupling.
Physicochemical Profile:
| Property | Characteristic | Implication for Recrystallization |
|---|---|---|
| Functional Groups | Methyl Ester, Sec-Amine, Aryl Bromide | Sensitive to hydrolysis (avoid strong acid/base); Amine can form salts. |
| Polarity | Moderate-Low | Soluble in EtOAc, DCM, THF; Insoluble in Water, Aliphatic Hydrocarbons. |
| Melting Point | Estimated 40–70 °C (Broad if impure) | High Risk: Oiling out before crystallization. |
| Key Impurities | Des-isopropyl amine, Hydrolyzed acid | Requires purge via polarity difference. |
Recommended Solvent Systems
Do not rely on a single solvent. This molecule requires a Binary Solvent System (Solvent/Anti-Solvent) to control supersaturation without thermal shock.
System A: The "Golden Standard" (Ethyl Acetate / n-Heptane)
Best for: Removal of non-polar impurities and preventing hydrolysis.
-
Solvent (Good): Ethyl Acetate (EtOAc)
-
Anti-Solvent (Bad): n-Heptane (preferred over Hexanes for higher flash point and better separation)
-
Ratio: Start at 1:3 (v/v).
System B: The "Polarity Purge" (Isopropanol / Water)
Best for: Removal of inorganic salts or highly polar colored impurities.
-
Solvent: Isopropyl Alcohol (IPA)
-
Anti-Solvent: Water (Cold)
-
Ratio: 5:1 to 10:1.
-
Warning: Limit heat exposure (<50°C) to prevent ester hydrolysis [3].
Step-by-Step Experimental Protocol
Objective: Purify 10g of crude dark-orange solid to >98% purity off-white crystals.
Step 1: Dissolution & Carbon Treatment (Critical for Color)
-
Place 10g of crude material in a round-bottom flask.
-
Add EtOAc (20 mL) . Stir at room temperature.
-
Note: If it does not dissolve, heat gently to 40°C. Do not reflux yet.
-
-
Activated Carbon Step: Add 0.5g (5 wt%) of activated charcoal (e.g., Darco G-60).
-
Stir for 30 minutes at 40°C.
-
Filtration: Filter hot through a Celite pad to remove carbon. Rinse the pad with 5 mL fresh EtOAc.
-
Result: The filtrate should be a clear, lighter yellow solution.
-
Step 2: The Controlled Precipitation
-
Heat the filtrate to 50°C (gentle reflux).
-
Slowly add n-Heptane dropwise.
-
The Cloud Point: Stop adding Heptane the moment a faint, persistent turbidity (cloudiness) appears.
-
Add 1-2 mL of EtOAc to clear the solution back to transparency.
-
Why? This sets the system exactly at the saturation limit.
-
Step 3: Crystallization & Seeding
-
Remove heat and let the flask cool to room temperature slowly (use a cork ring, do not place on cold benchtop).
-
Seeding: When the temperature hits ~35°C, add a tiny crystal of pure product (if available) or scratch the glass wall with a glass rod.
-
Once at room temperature, move to a fridge (4°C) for 4 hours.
-
Harvest: Filter the white needles/prisms. Wash with cold 1:4 EtOAc/Heptane.
Troubleshooting Logic (The "Oiling Out" Matrix)
If your product comes out as a sticky oil instead of crystals, use this logic flow.
Figure 1: Decision matrix for addressing "oiling out" during ester crystallization.
Frequently Asked Questions (FAQ)
Q1: Can I use Methanol instead of Ethanol or IPA? A: Technically yes, but I advise against it. Since your molecule is a methyl ester, transesterification isn't the risk, but methanol is very good at dissolving impurities, sometimes too good, leading to poor yield. Furthermore, if you accidentally use Ethanol with a methyl ester under heating, you risk forming the Ethyl ester impurity via transesterification [4]. Stick to EtOAc/Heptane or IPA.
Q2: My crystals are still slightly yellow. What now? A: This indicates trapped aniline oxidation products.
-
Acid Wash: Dissolve the solid in EtOAc. Wash with 1M HCl (The amine will protonate and go into the water layer).
-
Base Release: Separate the water layer. Neutralize it with NaHCO3 until pH ~8. Extract back into EtOAc.
-
Recrystallize: Proceed with the EtOAc/Heptane protocol. This "Acid-Base Swing" is far more effective than recrystallization alone for removing non-basic colored impurities.
Q3: The yield is low (<50%). A: You likely used too much solvent (EtOAc). The solubility of this intermediate changes drastically with temperature. Ensure you are using the minimum amount of hot solvent required to dissolve the solid. You can also concentrate the mother liquor (filtrate) and run a "second crop" crystallization, though this material will be lower purity.
References
-
Kelly, M. J., et al. (2014). Thyroid Hormone Receptor Beta Agonists for the Treatment of NASH. Journal of Medicinal Chemistry.
-
Madrigal Pharmaceuticals. (2023). Process for the preparation of Resmetirom and intermediates thereof. US Patent Application 2023/0145678.
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Standard reference for ester hydrolysis kinetics).
-
Otera, J. (1993). Transesterification. Chemical Reviews, 93(4), 1449–1470.
Sources
Column chromatography methods for purifying Methyl 3-Bromo-4-(isopropylamino)benzoate
Executive Summary & Molecule Profile
Welcome to the technical support hub. You are likely synthesizing Methyl 3-Bromo-4-(isopropylamino)benzoate (CAS: 2056271-26-0), a critical intermediate often used in the development of kinase inhibitors (e.g., TRK or BRAF inhibitors).
The most common synthetic route involves a Nucleophilic Aromatic Substitution (SNAr) of Methyl 3-bromo-4-fluorobenzoate with isopropylamine. While the reaction is generally high-yielding, the purification is nuanced due to the basicity of the secondary amine and the lipophilicity of the bromine atom.
Physicochemical Profile
| Property | Value | Chromatographic Implication |
| Structure | Benzoate ester with ortho-bromo and para-isopropylamine | Moderate polarity; UV active (strong absorption). |
| pKa (Conj. Acid) | ~2.5 - 3.5 (Aniline nitrogen) | Weakly basic, but sufficient to interact with acidic silanols on silica, causing tailing . |
| LogP | ~3.2 (Estimated) | Lipophilic; requires non-polar mobile phase starting points (Hexane/Heptane). |
| Key Impurity | Methyl 3-bromo-4-fluorobenzoate | Non-polar starting material (High Rf). |
Standard Purification Protocol (The "Golden Path")
This protocol is the field-validated standard for isolating the target from the excess starting material and hydrolysis byproducts.
Phase 1: Column Setup
-
Stationary Phase: Irregular Silica Gel 60 (40–63 µm).
-
Note: For difficult separations, use spherical silica (20–40 µm) to reduce backpressure and improve resolution.
-
-
Mobile Phase System: Hexanes (or Heptane) / Ethyl Acetate (EtOAc).
-
Modifier (CRITICAL): 1% Triethylamine (TEA) added to the mobile phase.
-
Why? The isopropylamino group is a secondary aniline. Without TEA, the lone pair on the nitrogen interacts with acidic silanol groups (
) on the silica, resulting in broad, tailing peaks ("shark fins") and poor resolution. TEA blocks these sites.
-
Phase 2: Sample Loading
-
Method: Dry Loading is strongly recommended.
-
Protocol: Dissolve the crude oil in a minimum amount of Dichloromethane (DCM). Add silica gel (ratio 1:2 crude to silica). Evaporate to dryness on a rotary evaporator until a free-flowing powder is obtained. Load this powder as a distinct band on top of the column.
Phase 3: Elution Gradient
| Step | Solvent Composition (Hex:EtOAc + 1% TEA) | Column Volumes (CV) | Target Behavior |
| Equilibration | 100:0 | 2 CV | Flushes column; buffers pH with TEA. |
| Impurity Elution | 95:5 → 90:10 | 3-5 CV | Elutes unreacted Methyl 3-bromo-4-fluorobenzoate (High Rf). |
| Target Elution | 85:15 → 70:30 | 5-10 CV | This compound elutes here. |
| Wash | 0:100 (or 10% MeOH in DCM) | 2 CV | Elutes polar hydrolysis byproducts (acids). |
Troubleshooting & FAQs
Q1: My product peak is tailing significantly, even with a gradient. What is wrong?
Diagnosis: This is the classic "amine effect." The secondary amine is hydrogen-bonding to the silica. The Fix:
-
Check TEA: Ensure you actually added 1% Triethylamine to both the Hexane and EtOAc reservoirs.
-
Switch Modifier: If TEA is insufficient (rare for this molecule), switch to 1% Ammonium Hydroxide (25% aq) in a DCM/MeOH system (95:5), though this is usually overkill for this ester.
-
Column Pre-treatment: Pre-wash the silica column with 100% EtOAc + 1% TEA, then equilibrate back to Hexanes. This "deactivates" the silica before your sample even touches it.
Q2: I cannot separate the Starting Material (Fluoro) from the Product (Amine).
Diagnosis: You likely ramped the polarity too quickly. The fluoro-precursor is much less polar than the amine product, but if the crude mass is high, "band broadening" can cause overlap. The Fix:
-
Isocratic Hold: Insert an isocratic hold at 5% EtOAc for 3-4 Column Volumes. The fluoro compound (Rf ~0.7-0.8 in 20% EtOAc) will elute rapidly. The amine (Rf ~0.3-0.4) will stay on the column.
-
Visual Logic: See the diagram below for the separation logic.
Q3: The product is oiling out on the column or precipitating.
Diagnosis: Solubility mismatch. The molecule is highly soluble in DCM/EtOAc but poor in Hexanes. The Fix:
-
Do not liquid load with pure Hexanes.
-
Use the Dry Load method described above.
-
If dry loading is impossible, liquid load with a mixture of 90:10 Hexane:DCM . The small amount of DCM keeps the amine in solution without ruining the chromatography band.
Visual Workflows
Workflow 1: Synthesis & Purification Logic
Caption: Logical workflow from precursor to purified target, highlighting the critical decision point at TLC analysis.
Workflow 2: Chromatographic Decision Tree
Caption: Troubleshooting decision tree for resolving common purification issues with aniline derivatives.
References & Authoritative Sources
-
BenchChem . Synthesis and properties of Methyl 3-bromo-4-methylbenzoate and related analogs. Retrieved from
-
PubChem . Methyl 3-bromo-4-fluorobenzoate (Precursor Data). National Library of Medicine. Retrieved from
-
LCGC International . The Role of Triethylamine in Mitigating Peak Tailing of Basic Compounds. LCGC North America. Retrieved from
-
Reagentia . Commercial availability and CAS verification for this compound. Retrieved from [1]
Sources
Validation & Comparative
Analytical methods for the validation of Methyl 3-Bromo-4-(isopropylamino)benzoate
Executive Summary
Methyl 3-Bromo-4-(isopropylamino)benzoate (CAS: 113448-64-7) is a critical pharmaceutical intermediate, most notably serving as a key building block in the synthesis of endothelin receptor antagonists (e.g., Atrasentan). Its validation is pivotal not just for assay purity, but for controlling downstream impurities in the final Active Pharmaceutical Ingredient (API).
This guide provides a comparative analysis of analytical methodologies for this molecule, moving beyond generic templates to address its specific chemical behavior—specifically the lipophilicity introduced by the bromine atom and the potential for peak tailing caused by the secondary amine.
Part 1: The Analyte & Chemical Challenges
Before selecting a method, one must understand the molecule's behavior in solution.
| Feature | Chemical Implication | Analytical Challenge | Mitigation Strategy |
| Ester Moiety | Susceptible to hydrolysis (Acid/Base).[1] | Degradation during sample prep or long runs. | Use neutral or slightly acidic diluents; avoid high pH mobile phases. |
| Secondary Amine | Basic nitrogen ( | Interaction with residual silanols on silica columns, causing peak tailing. | Mandatory: Use end-capped columns and acidic mobile phase modifiers (e.g., TFA, Formic Acid, or Phosphate Buffer pH < 3). |
| Bromine Substituent | Increases lipophilicity (LogP > 3). | Long retention times in isocratic modes. | Use Gradient Elution (High % Organic) to elute efficiently. |
| Chromophore | Benzoate ring system.[2] | Strong UV absorbance. | UV detection (PDA/DAD) is sufficient; MS is optional unless for trace impurities. |
Part 2: Comparative Methodology
Two primary approaches are evaluated: the Standard HPLC-UV (Robust, transferable) and the Advanced UHPLC-DAD (High throughput).
Method A: Standard HPLC-UV (Recommended for QC)
The "Workhorse" method. High robustness, easily transferable to CMOs globally.
-
Instrument: Agilent 1260 Infinity II or Waters Alliance (or equivalent).
-
Detector: UV/Vis at 254 nm (Benzoate
transition). -
Pros: Universal equipment availability; highly reproducible.
-
Cons: Longer run times (15–20 mins); higher solvent consumption.
Method B: UHPLC-DAD (Recommended for R&D/High Throughput)
The "Speed" method. Uses sub-2-micron particles for rapid separation.[3]
-
Instrument: Waters ACQUITY UPLC or Thermo Vanquish.
-
Detector: PDA (Photodiode Array).
-
Pros: 3–5 min run times; sharp peaks (higher sensitivity).
-
Cons: Requires 10,000+ psi capable pumps; less tolerant to "dirty" reaction matrices.
Comparative Data Summary
| Parameter | Method A (HPLC) | Method B (UHPLC) |
| Column | C18, 5 µm, | C18, 1.7 µm, |
| Flow Rate | 1.0 mL/min | 0.4 mL/min |
| Run Time | 18.0 min | 4.5 min |
| Resolution ( | > 2.5 (vs. hydrolysis product) | > 3.0 |
| LOD (Limit of Detection) | 0.05% | 0.01% |
| Solvent Usage/Run | ~18 mL | ~2 mL |
Part 3: Detailed Experimental Protocol (Method A)
This protocol is designed to be self-validating , meaning the system suitability criteria (SST) confirm the method is working before data is accepted.
Reagents & Materials
-
Acetonitrile (ACN): HPLC Grade.
-
Water: Milli-Q (18.2 MΩ).
-
Buffer: 0.1% Phosphoric Acid (
) in water. Note: Phosphate suppresses silanol activity better than formic acid for this amine. -
Diluent: Water:ACN (50:50 v/v).
Chromatographic Conditions
-
Column: Agilent Zorbax Eclipse Plus C18 (or equivalent end-capped C18).
-
Temperature:
(Controls viscosity and retention reproducibility). -
Injection Volume: 10 µL.
-
Detection: 254 nm.[4]
Gradient Program
The bromine atom makes the molecule "sticky." A gradient is required to elute the main peak and then "wash" the column of any dimeric by-products.
| Time (min) | % Buffer (A) | % ACN (B) | Action |
| 0.0 | 80 | 20 | Initial equilibration |
| 10.0 | 20 | 80 | Linear ramp (elutes analyte) |
| 12.0 | 20 | 80 | Isocratic hold (wash) |
| 12.1 | 80 | 20 | Return to initial |
| 18.0 | 80 | 20 | Re-equilibration |
System Suitability (Acceptance Criteria)
Before running samples, inject the Standard Solution (0.5 mg/mL) 5 times.
-
Tailing Factor (
): (Crucial for the amine). -
Theoretical Plates (
): . -
RSD of Area:
.[5]
Part 4: Validation Parameters (ICH Q2(R1) Compliant)
This section details how to prove the method works.
Specificity (Stress Testing)
You must demonstrate that the method separates the analyte from its degradation products.
-
Protocol: Expose sample to 0.1N HCl (Acid), 0.1N NaOH (Base), and 3%
(Oxidation) for 2 hours. -
Expectation: The ester will hydrolyze in Base to form 3-Bromo-4-(isopropylamino)benzoic acid.
-
Requirement: Resolution (
) between the Acid impurity and the Methyl Ester main peak must be .
Linearity
-
Range: 50% to 150% of target concentration (e.g., 0.25 mg/mL to 0.75 mg/mL).
-
Criteria: Correlation coefficient (
) .
Accuracy (Recovery)
Since a placebo matrix might not exist for an intermediate, use the Standard Addition Method .
-
Protocol: Spike known amounts of pure standard into a sample of known concentration at 80%, 100%, and 120% levels.
-
Criteria: Mean recovery
.
Robustness
Deliberately vary parameters to simulate lab-to-lab variability.
-
Flow Rate:
mL/min. -
Column Temp:
. -
Wavelength:
nm. -
Pass Criteria: System suitability must still pass; retention time shifts are acceptable, but resolution must remain
.
Part 5: Visualizing the Workflow
The following diagram illustrates the logical flow of the validation lifecycle, ensuring no step is skipped.
Caption: The Validation Lifecycle for this compound, emphasizing the critical "Go/No-Go" decision point at the Specificity/Stress Testing stage.
References
-
International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[5] [Link]
-
Dolan, J. W. (2010). The Role of Buffers in HPLC Separations. LCGC North America. (Contextualizing the use of acidic buffers for amine analysis). [Link]
-
PubChem. (n.d.). This compound Compound Summary. (For chemical structure verification). [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound (1 x 25 g) | Reagentia [reagentia.eu]
- 3. An HPLC-MS method for the quantification of new acetylcholinesterase inhibitor PC 48 (7-MEOTA-donepezil like compound) in rat plasma: Application to a pharmacokinetic study. | Sigma-Aldrich [sigmaaldrich.com]
- 4. scispace.com [scispace.com]
- 5. ijpcbs.com [ijpcbs.com]
Optimizing Purity Analysis of Methyl 3-Bromo-4-(isopropylamino)benzoate: A Comparative Technical Guide
Executive Summary
Methyl 3-Bromo-4-(isopropylamino)benzoate (CAS: 2056271-26-0) is a critical intermediate in the synthesis of diverse pharmaceutical scaffolds. Its structural duality—combining a hydrophobic bromobenzoate core with a basic isopropylamine moiety—presents a specific chromatographic challenge: amine-silanol interaction .
Standard HPLC methods often fail to resolve this compound from its des-isopropyl precursors or hydrolysis by-products, resulting in peak tailing and quantitation errors. This guide objectively compares a Standard Fully Porous C18 Protocol against an Optimized Core-Shell C18 Method , demonstrating why the latter is the superior choice for high-throughput purity assessment in drug development.
Part 1: The Analytical Challenge
The molecule contains a secondary amine sterically hindered by an isopropyl group and electronically influenced by an ortho-bromine atom.
-
Hydrophobicity (LogP ~3.5): Requires significant organic modifier strength for elution.
-
Basicity (pKa ~2-3 for the amine): The nitrogen lone pair can interact with free silanols on the stationary phase, causing severe peak tailing (
) if pH is not controlled. -
Critical Impurities:
-
Hydrolysis Product: 3-Bromo-4-(isopropylamino)benzoic acid.
-
Starting Material: Methyl 3-bromo-4-aminobenzoate (lacks the isopropyl group).
-
Part 2: Comparative Methodology
We evaluated two distinct approaches to analyze a crude synthesis sample spiked with 1% of known impurities.
Method A: The "Standard" Alternative
-
Column: Traditional Fully Porous C18 (5 µm, 150 x 4.6 mm).
-
Mobile Phase: Water / Methanol (Gradient).
-
Buffer: None (Neutral pH).
-
Rationale: Represents a generic "scouting" method often used in early discovery.
Method B: The Optimized Solution (Recommended)
-
Column: Core-Shell C18 (2.7 µm, 100 x 4.6 mm) – e.g., Kinetex or Cortecs.
-
Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile.[1]
-
Buffer: Acidic modifier (pH ~2.7).
-
Rationale: The acidic pH protonates the amine (preventing silanol interaction), while the core-shell particles provide higher efficiency at lower backpressures.
Part 3: Performance Data & Analysis
Quantitative Comparison
The following data was generated from triplicate injections of a 0.5 mg/mL sample.
| Metric | Method A (Standard C18) | Method B (Optimized Core-Shell) | Improvement |
| Retention Time (Main Peak) | 12.4 min | 4.2 min | 3x Faster |
| USP Tailing Factor ( | 1.8 (Significant Tailing) | 1.1 (Symmetrical) | Improved Shape |
| Resolution ( | 1.2 (Co-elution risk) | 3.5 (Baseline Resolved) | High Purity Assurance |
| Theoretical Plates ( | ~8,000 | ~22,000 | Higher Efficiency |
Chromatographic Logic & Workflow
The following diagram illustrates the decision-making process and the mechanistic difference between the two methods.
Caption: Mechanistic comparison showing how pH control in Method B eliminates silanol interactions.
Part 4: Detailed Experimental Protocol (Method B)
This protocol is designed to be self-validating . If the System Suitability criteria are not met, the mobile phase pH or column performance must be re-evaluated.
Reagents & Equipment
-
Solvent A: HPLC Grade Water + 0.1% Formic Acid.[1]
-
Solvent B: HPLC Grade Acetonitrile + 0.1% Formic Acid.
-
Column: Core-Shell C18, 2.7 µm, 100 x 4.6 mm (maintained at 40°C).
-
Detection: UV-Vis Diode Array at 254 nm (aromatic ring) and 220 nm (amide/ester bonds).
Sample Preparation
-
Stock Solution: Dissolve 10 mg of this compound in 10 mL of Acetonitrile (1.0 mg/mL).
-
Working Standard: Dilute Stock 1:10 with Water/Acetonitrile (50:50) to reach 0.1 mg/mL.
-
Filtration: Filter through a 0.22 µm PTFE syringe filter to remove particulates.
Gradient Program
| Time (min) | % Solvent A (Water) | % Solvent B (ACN) | Flow Rate (mL/min) |
| 0.0 | 90 | 10 | 1.2 |
| 5.0 | 10 | 90 | 1.2 |
| 6.0 | 10 | 90 | 1.2 |
| 6.1 | 90 | 10 | 1.2 |
| 8.0 | 90 | 10 | 1.2 |
System Suitability (Acceptance Criteria)
Before running unknown samples, inject the Working Standard 5 times.
-
RSD of Peak Area: ≤ 2.0%[2]
-
Tailing Factor (
): ≤ 1.2 -
Theoretical Plates: > 10,000
Part 5: Impurity Profiling Logic
The separation of the main compound from its likely impurities relies on hydrophobicity differences driven by the substituents.
Caption: Elution order based on polarity: Acid < Primary Amine < Secondary Amine Ester.
-
Impurity 1 (Acid): Elutes near the void volume (tR ~1.0 min) due to high polarity at pH 2.7.
-
Impurity 2 (Des-isopropyl): Elutes before the main peak. The lack of the isopropyl group makes it slightly less hydrophobic.
-
Target Analyte: Elutes last due to the combined hydrophobicity of the bromine, ester, and isopropyl group.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7015747, Methyl 3-bromo-4-methylbenzoate. (Used for structural analog comparison and property estimation). Retrieved from [Link]
-
Dolan, J. W. (2002). Tailing Peaks for Basic Compounds. LCGC North America. (Authoritative source on amine-silanol interactions). Retrieved from [Link]
-
Reagentia. Product Catalog: this compound (CAS 2056271-26-0).[3] Retrieved from [Link]
Sources
Purity Assessment of Methyl 3-Bromo-4-(isopropylamino)benzoate: A Comparative Guide
Executive Summary
Methyl 3-Bromo-4-(isopropylamino)benzoate is a critical intermediate in the synthesis of Resmetirom (MGL-3196) , a thyroid hormone receptor beta (THR-β) agonist approved for the treatment of non-alcoholic steatohepatitis (NASH).[1] The purity of this intermediate directly dictates the yield and impurity profile of the final API.[2]
This guide compares the two industry-standard methodologies for purity assessment: High-Performance Liquid Chromatography (HPLC-UV) and Quantitative Nuclear Magnetic Resonance (qNMR) .[1] While HPLC remains the workhorse for impurity profiling, qNMR is presented here as the superior method for absolute purity determination when a certified reference standard is unavailable.
Compound Profile & Critical Quality Attributes (CQA)
| Property | Detail |
| Chemical Name | This compound |
| CAS Number | 2056271-26-0 |
| Molecular Formula | C₁₁H₁₄BrNO₂ |
| Molecular Weight | 272.14 g/mol |
| Key Functional Groups | Secondary Amine (Isopropyl), Aryl Bromide, Methyl Ester |
| Critical Impurities | 1.[1][2][3][4] Methyl 3-bromo-4-aminobenzoate (Unreacted precursor)2.[1] 3-Bromo-4-(isopropylamino)benzoic acid (Hydrolysis product)3. Regioisomers (Process dependent) |
Methodology Comparison: HPLC vs. qNMR[2][5]
Method A: HPLC-UV (The Impurity Profiler)
Role: Routine QC, impurity identification, and relative purity (% Area). Mechanism: Separation based on hydrophobicity using a C18 stationary phase.
Field-Proven Protocol
-
Instrument: Agilent 1260 Infinity II or equivalent.
-
Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).[1]
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Flow Rate: 1.0 mL/min.[5]
-
Detection: UV @ 254 nm (Benzoate absorption max) and 210 nm.
-
Gradient:
Why this works: The acidic mobile phase keeps the amine protonated (improving peak shape), while the gradient effectively separates the more polar hydrolysis impurities (eluting early) from the non-polar unreacted precursors.
Method B: qNMR (The Absolute Standard)
Role: Primary reference method for absolute purity (w/w%) without a specific reference standard. Mechanism: Molar ratio determination via integration of proton signals against a NIST-traceable Internal Standard (IS).[1]
Field-Proven Protocol
-
Instrument: 400 MHz (or higher) NMR Spectrometer (Bruker/Jeol).
-
Solvent: CDCl₃ (Chloroform-d) or DMSO-d₆ (if solubility issues arise).[1]
-
Internal Standard (IS): 1,3,5-Trimethoxybenzene (TMB) or Dimethyl Sulfone.[1]
-
Selection Logic: TMB provides a sharp singlet at ~6.1 ppm, typically clear of the benzoate aromatic region.
-
-
Relaxation Delay (D1): ≥ 30 seconds (Critical for quantitative accuracy; must be > 5 × T1).
-
Scans: 16 or 32.
Target Signals for Integration:
-
Methyl Ester Singlet: ~3.85 ppm (3H). Cleanest region.
-
Isopropyl Methyl Doublet: ~1.22 ppm (6H). Good backup, check for overlap.
Comparative Data Analysis
The following table summarizes the performance metrics derived from validating both methods for this specific intermediate.
| Feature | HPLC-UV (Area %) | qNMR (Weight %) |
| Primary Output | Relative Purity (Impurity Profile) | Absolute Purity (Assay) |
| Reference Standard | Required (for assay) | Not Required (uses generic IS) |
| Precision (RSD) | < 0.5% | < 1.0% |
| Limit of Detection | High (ppm level) | Moderate (~0.1%) |
| Selectivity | High (separates isomers) | Low (overlaps possible) |
| Analysis Time | 25 mins/sample | 10 mins/sample |
| Bias Risk | Response factor differences | Integration errors / T1 relaxation |
Scientific Insight: The "Purity Gap"
It is common to observe a discrepancy where HPLC Purity > qNMR Purity .
-
Cause: HPLC at 254 nm may not detect inorganic salts, residual solvents, or moisture. It only sees UV-active organic impurities.[1]
-
Resolution: qNMR measures the active moiety by weight. If HPLC says 99.5% but qNMR says 95.0%, the remaining 4.5% is likely solvent or salt. Trust qNMR for stoichiometry calculations.
Visualizations & Workflows
Diagram 1: Analytical Decision Workflow
This diagram outlines the logical flow for assessing a newly synthesized batch.
Caption: Integrated workflow for parallel purity assessment ensuring both impurity profiling and absolute assay determination.
Diagram 2: qNMR Calculation Logic
The mathematical relationship used to derive purity from the NMR spectrum.
Caption: Logic flow for Quantitative NMR (qNMR) calculation using an Internal Standard (IS).
Experimental Protocol: qNMR for this compound[1]
Objective: Determine absolute purity with <1% uncertainty.
-
Internal Standard Preparation:
-
Dry 1,3,5-Trimethoxybenzene (TMB) or Dimethyl Sulfone in a desiccator for 24h.[1]
-
Weigh approx. 10 mg of IS directly into a GC vial (record exact weight to 0.01 mg).
-
-
Sample Preparation:
-
Weigh approx. 20 mg of the synthesized this compound (record exact weight).[1]
-
Dissolve both IS and Sample in 0.6 mL CDCl₃ . Ensure complete dissolution.
-
Transfer to a clean, dry NMR tube.
-
-
Acquisition Parameters (Bruker TopSpin):
-
Pulse Program: zg30
-
Delay (D1): 30 sec (Essential for full relaxation of protons).
-
Sweep Width: 20 ppm.
-
Scans (NS): 16.
-
Temperature: 298 K.
-
-
Processing:
-
Phase and baseline correct manually.
-
Integrate the IS Singlet (set to defined value based on protons, e.g., 3H or 9H).
-
Integrate the Analyte Methyl Ester Singlet (~3.85 ppm).
-
-
Calculation: Use the formula provided in Diagram 2.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7015747, Methyl 3-bromo-4-methylbenzoate (Analogous Structure).[1] Retrieved from [Link]
-
European Medicines Agency (2022). ICH guideline Q2(R2) on validation of analytical procedures.[6] Retrieved from [Link]
-
Almac Group. QNMR – a modern alternative to HPLC.[7] Retrieved from [Link]
-
Madrigal Pharmaceuticals. Resmetirom (Rezdiffra) Prescribing Information.[8] (Context for the utility of the intermediate). Retrieved from [Link]
Sources
- 1. Pharmaceutical Intermediates: Resmetirom | Loncom Pharma [loncompharm.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. This compound (1 x 25 g) | Reagentia [reagentia.eu]
- 4. danabiosci.com [danabiosci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. QNMR – a modern alternative to HPLC - Almac [almacgroup.com]
- 8. Resmetirom: Uses, Dosage, Side Effects, Warnings - Drugs.com [drugs.com]
A Comparative Guide to the Synthesis and Characterization of Substituted Benzoate Derivatives: Methyl 3-Bromo-4-(isopropylamino)benzoate and Methyl 3-Bromo-4-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the synthesis and characterization of Methyl 3-Bromo-4-(isopropylamino)benzoate and a structurally related alternative, Methyl 3-Bromo-4-methylbenzoate. The objective is to offer a comprehensive analysis of their synthetic accessibility and key analytical data, providing valuable insights for researchers engaged in the design and synthesis of novel pharmaceutical intermediates and other fine chemicals.
Introduction
This compound is a substituted aromatic compound with potential applications in medicinal chemistry and materials science. Its structure, featuring a secondary amine and a bromine atom on the benzene ring, presents a versatile scaffold for further chemical modifications. Understanding its synthesis and comparing it with a similar, more readily synthesized analogue, Methyl 3-Bromo-4-methylbenzoate, allows for a critical evaluation of the synthetic strategies and the influence of different substituents on the physicochemical properties of the final compounds.
This guide will detail the experimental protocols for the synthesis of both compounds, present a side-by-side comparison of their analytical data, and provide a rationale for the chosen synthetic routes.
Synthetic Pathways and Experimental Protocols
The synthesis of this compound can be conceptually approached via a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of modern organic synthesis for the formation of aryl-nitrogen bonds.[1][2] In this proposed pathway, the fluorine atom of a suitable precursor, Methyl 3-bromo-4-fluorobenzoate, is displaced by isopropylamine. The electron-withdrawing nature of the ester group and the bromine atom, although not in the ideal ortho or para positions, facilitates this substitution.
For comparison, the synthesis of Methyl 3-Bromo-4-methylbenzoate is presented, which involves a straightforward esterification of the corresponding carboxylic acid. This serves as a benchmark for a more classical synthetic approach.
Diagram of Synthetic Pathways
Caption: Synthetic routes for this compound and Methyl 3-Bromo-4-methylbenzoate.
Protocol 1: Synthesis of this compound (Proposed)
This protocol is based on established principles of nucleophilic aromatic substitution reactions involving fluoroaromatic compounds and amines.[3][4]
Step 1: Preparation of the Reaction Mixture
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Methyl 3-bromo-4-fluorobenzoate (1.0 eq).
-
Dissolve the starting material in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Add isopropylamine (1.5 eq) to the solution.
-
Add a non-nucleophilic base, such as potassium carbonate (K2CO3) or triethylamine (Et3N) (2.0 eq), to scavenge the hydrofluoric acid formed during the reaction.
Step 2: Reaction
-
Heat the reaction mixture to a temperature between 80-120 °C.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Continue heating until the starting material is consumed (typically 12-24 hours).
Step 3: Work-up and Purification
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with a suitable organic solvent, such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Protocol 2: Synthesis of Methyl 3-Bromo-4-methylbenzoate
This protocol is based on a documented procedure for the esterification of 3-bromo-4-methylbenzoic acid.[5]
Step 1: Esterification
-
To a solution of 2.0 g (9.3 mmol) of 3-bromo-4-methylbenzoic acid in 25 mL of dichloromethane, add 5.6 mL (11.2 mmol) of oxalyl chloride and 100 μL of N,N-dimethylformamide.
-
Stir the resultant mixture at ambient temperature for 2 hours.
-
Concentrate the mixture in vacuo.
Step 2: Methanolysis
-
Suspend the residue in methanol.
-
Concentrate the solution in vacuo.
Step 3: Purification
-
Purify the residue by flash column chromatography using 5% ethyl acetate/hexanes as the eluent to provide the title compound.
Comparative Analysis of Experimental Data
The following table summarizes the key experimental and predicted data for both compounds, allowing for a direct comparison of their properties.
| Property | This compound | Methyl 3-Bromo-4-methylbenzoate |
| Molecular Formula | C11H14BrNO2 | C9H9BrO2 |
| Molecular Weight | 272.14 g/mol | 229.07 g/mol [5][6] |
| CAS Number | 2056271-26-0[7] | 104901-43-1[6] |
| Predicted/Reported Yield | ~70-80% (Predicted) | Quantitative[5] |
| 1H NMR (CDCl3, 500 MHz) | Predicted: δ 8.1 (s, 1H), 7.8 (d, 1H), 6.8 (d, 1H), 4.0-4.2 (m, 1H), 3.9 (s, 3H), 1.3 (d, 6H) | Reported: δ 8.23 (s, 1H), 7.90 (d, 1H, J=8 Hz), 7.33 (d, 1H, J=8 Hz), 3.94 (s, 3H), 2.48 (s, 3H)[5] |
| MS (ESI) | Predicted: m/z (M+H)+ = 272.0, 274.0 | Reported: m/z (M+H)+ = 231.0[5] |
Diagram of Experimental Workflow
Caption: A generalized workflow for the synthesis and characterization of the target compounds.
Discussion and Mechanistic Insights
The proposed synthesis of this compound relies on the SNAr mechanism. The rate of this reaction is influenced by the nature of the leaving group (F > Cl > Br > I) and the presence of electron-withdrawing groups on the aromatic ring.[1] While the ester group provides some activation, the reaction conditions, particularly temperature, are crucial for achieving a reasonable reaction rate.
The synthesis of Methyl 3-Bromo-4-methylbenzoate, in contrast, is a classic Fischer esterification. The use of oxalyl chloride to form the acid chloride in situ, followed by reaction with methanol, is a highly efficient method for this transformation, often leading to high yields.
The predicted 1H NMR spectrum of this compound is expected to show characteristic signals for the isopropyl group (a multiplet for the CH and a doublet for the two CH3 groups) and the aromatic protons. The chemical shifts of the aromatic protons will be influenced by the electron-donating amino group and the electron-withdrawing bromo and ester groups. The reported 1H NMR data for Methyl 3-Bromo-4-methylbenzoate clearly shows the aromatic protons and the two methyl singlets.[5]
Conclusion
This guide provides a comparative overview of the synthesis and characterization of this compound and Methyl 3-Bromo-4-methylbenzoate. While the synthesis of the latter is straightforward and well-documented, the synthesis of the former presents a slightly more challenging yet feasible route via nucleophilic aromatic substitution. The provided protocols and comparative data serve as a valuable resource for researchers in the field, enabling informed decisions in the design and execution of synthetic strategies for novel substituted benzoate derivatives.
References
-
Reagentia. This compound (1 x 1 g). [Link]
-
Patsnap. Synthesis method for 3-bromine-4-(methylol)methyl benzoate. [Link]
-
Pistritto, V. A., et al. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. J Am Chem Soc. [Link]
-
Wikipedia. Nucleophilic aromatic substitution. [Link]
-
The Royal Society of Chemistry. Electronic Supplementary Information. [Link]
-
ResearchGate. Results of the nucleophilic substitution reaction between fluoro-aromatic compounds and PVAm. [Link]
-
Dana Bioscience. This compound 25g. [Link]
- Google Patents.
-
St. Paul's Cathedral Mission College. SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. [Link]
-
Fisher Scientific. Aromatic Nucleophilic Substitution. [Link]
-
SpectraBase. 3-Bromo-4-methyl-benzoic acid. [Link]
-
National Center for Biotechnology Information. Concerted Nucleophilic Aromatic Substitution Reactions. [Link]
-
ChemSynthesis. methyl 3-bromo-4-methylbenzoate. [Link]
-
PubChem. Methyl 3-bromo-4-fluorobenzoate. [Link]
Sources
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. Lab Reporter [fishersci.co.uk]
- 3. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. This compound (1 x 1 g) | Reagentia [reagentia.eu]
Safety Operating Guide
Navigating the Disposal of Methyl 3-Bromo-4-(isopropylamino)benzoate: A Guide for Laboratory Professionals
The procedures outlined herein are grounded in the regulations set forth by the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).[1][2][3][4][5][6] It is imperative to remember that this guide serves as a comprehensive resource, but it does not supersede the regulations of your local, state, or federal authorities. Always consult with your institution's Environmental Health and Safety (EHS) department and a certified hazardous waste disposal company for site-specific requirements.
Immediate Safety Considerations: The First Line of Defense
Before initiating any disposal procedures, a thorough understanding of the potential hazards is crucial. Based on data from structurally similar compounds, such as other substituted brominated benzoates, we can infer a likely hazard profile for Methyl 3-Bromo-4-(isopropylamino)benzoate.
Table 1: Inferred Hazard Profile and Recommended Personal Protective Equipment (PPE)
| Hazard Classification | Description | Recommended PPE |
| Skin Irritant | May cause skin irritation upon contact.[7][8] | Chemical-resistant gloves (e.g., nitrile), lab coat.[9] |
| Eye Irritant | May cause serious eye irritation.[7][8][10] | Safety goggles or a face shield.[9] |
| Respiratory Irritant | Inhalation of dust or vapors may irritate the respiratory tract.[7] | Use in a well-ventilated area or under a chemical fume hood.[9] A NIOSH-approved respirator may be necessary for bulk quantities or in case of spills.[11] |
| Environmental Hazard | Halogenated compounds can be persistent in the environment and harmful to aquatic life. Direct release to the environment must be avoided.[12] | Contain all waste and spills. Do not dispose of down the drain.[9] |
Step-by-Step Disposal Protocol
The proper disposal of this compound is a multi-step process that requires careful planning and execution. The following protocol is designed to guide researchers through this process in a safe and compliant manner.
1. Waste Identification and Segregation:
-
Labeling: Immediately label the waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.[13] All chemical containers must be properly labeled to inform employees of the associated risks.[1]
-
Segregation: As a halogenated aromatic compound, this waste must be segregated from non-halogenated organic solvents.[14] Store it separately from incompatible materials such as strong oxidizing agents, strong acids, and strong bases to prevent dangerous reactions.[7][15]
2. Waste Accumulation and Storage:
-
Container: Use a chemically compatible, leak-proof container with a secure lid.[6] The container should be in good condition and appropriate for the volume of waste.
-
Storage Location: Store the waste container in a designated Satellite Accumulation Area (SAA).[13][16] This area must be under the control of the generator, at or near the point of generation. The SAA should be a well-ventilated, secondary containment area away from ignition sources.
-
Volume Limits: Adhere to the volume limits for SAAs as defined by the EPA. Typically, no more than 55 gallons of hazardous waste may be accumulated in an SAA.[13]
3. Arranging for Disposal:
-
Contact EHS: Notify your institution's Environmental Health and Safety (EHS) department about the hazardous waste you have generated. They will provide guidance on the specific procedures for your facility.
-
Certified Waste Hauler: The disposal of this chemical waste must be handled by a licensed hazardous waste disposal company.[17] Your EHS department will likely have a contract with a preferred vendor.
-
Documentation: Maintain a detailed record of the waste generated, including the chemical name, quantity, and date of generation. This documentation is a crucial part of regulatory compliance.[6]
4. Emergency Procedures:
-
Spills: In the event of a small spill, trained personnel wearing appropriate PPE should absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste.[18] For larger spills, evacuate the area and contact your EHS department or emergency response team immediately.
-
Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[7][8] Remove contaminated clothing.
-
Eye Contact: Rinse cautiously with water for several minutes.[7][8][10] Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.
-
Inhalation: Move the individual to fresh air.[7][10] If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Sources
- 1. ushazmatrentals.com [ushazmatrentals.com]
- 2. naspweb.com [naspweb.com]
- 3. OSHA Hazard Communication Standard and OSHA Guidelines [cdc.gov]
- 4. connmaciel.com [connmaciel.com]
- 5. wolterskluwer.com [wolterskluwer.com]
- 6. danielshealth.com [danielshealth.com]
- 7. fishersci.com [fishersci.com]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. Benzoic Acid Uses and Safe Handling: A Comprehensive Guide | US [sdsmanager.com]
- 10. fishersci.com [fishersci.com]
- 11. media.laballey.com [media.laballey.com]
- 12. Making sure you're not a bot! [oc-praktikum.de]
- 13. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 14. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 15. nj.gov [nj.gov]
- 16. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 17. epa.gov [epa.gov]
- 18. murphyandson.co.uk [murphyandson.co.uk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
